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  • Product: 5-Chloro-3-methyl-1-propyl-1H-pyrazole
  • CAS: 29938-67-8

Core Science & Biosynthesis

Foundational

5-Chloro-3-methyl-1-propyl-1H-pyrazole chemical structure and properties

An In-Depth Technical Guide to 5-Chloro-3-methyl-1-propyl-1H-pyrazole Prepared by: Gemini, Senior Application Scientist Introduction: Situating a Niche Heterocycle in Chemical Research 5-Chloro-3-methyl-1-propyl-1H-pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Chloro-3-methyl-1-propyl-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Introduction: Situating a Niche Heterocycle in Chemical Research

5-Chloro-3-methyl-1-propyl-1H-pyrazole (CAS No. 29938-67-8) is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. While specific research on this particular molecule is not extensively documented in public literature, its structural motifs—the pyrazole core, a 5-chloro substituent, and N-alkylation—are of significant interest in medicinal and agricultural chemistry.[1][2][3] The pyrazole scaffold is recognized as a "privileged structure," frequently appearing in molecules with a wide range of biological activities, including antifungal, herbicidal, and various therapeutic roles in medicine.[4][5]

This guide provides a comprehensive technical overview of 5-Chloro-3-methyl-1-propyl-1H-pyrazole. Due to the limited direct experimental data, this document leverages established principles of pyrazole chemistry and draws authoritative comparisons with closely related, well-characterized analogs like 5-Chloro-3-methyl-1-phenyl-1H-pyrazole. The objective is to provide researchers and drug development professionals with a robust framework for understanding, synthesizing, and utilizing this compound.

Molecular Structure and Identification

The foundational identity of any chemical compound lies in its structure and standardized identifiers.

  • IUPAC Name: 5-chloro-3-methyl-1-propyl-1H-pyrazole

  • CAS Number: 29938-67-8[6]

  • Molecular Formula: C₇H₁₁ClN₂

The structure consists of a central pyrazole ring. The C3 position is substituted with a methyl group, the C5 position with a chlorine atom, and the N1 position with an n-propyl group. The presence of the chlorine atom at C5 is particularly significant, as it serves as a reactive handle for further functionalization via nucleophilic substitution reactions, a common strategy in the synthesis of diverse chemical libraries.[7]

Caption: Chemical structure of 5-Chloro-3-methyl-1-propyl-1H-pyrazole.

Physicochemical Properties: A Comparative Analysis

Directly measured experimental data for 5-Chloro-3-methyl-1-propyl-1H-pyrazole is scarce. However, we can predict its properties and benchmark them against its well-studied N-methyl and N-phenyl analogs to provide a reliable physicochemical context. The N-propyl group, being larger and more lipophilic than a methyl group but lacking the aromaticity of a phenyl group, will predictably influence properties like boiling point, solubility, and LogP.

Property5-Chloro-3-methyl-1-propyl-1H-pyrazole (Target)5-Chloro-1-methyl-3-propyl-1H-pyrazole (Analog)5-Chloro-3-methyl-1-phenyl-1H-pyrazole (Analog)
CAS Number 29938-67-829938-64-51131-17-5[8]
Molecular Formula C₇H₁₁ClN₂C₇H₁₁ClN₂C₁₀H₉ClN₂[8][9]
Molecular Weight 158.63 g/mol 158.63 g/mol [10]192.64 g/mol [8][9]
Appearance Predicted: Colorless to light yellow liquid or low-melting solid-White to yellow solid
Boiling Point Predicted: >200 °C (Higher than N-methyl analog)--
LogP (o/w) Predicted: ~2.5-3.01.99[10]3.3[8]
Solubility Predicted: Soluble in organic solvents (e.g., ethanol, DCM, acetone); low solubility in water.--

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of 5-chloro-N-alkyl-pyrazoles is a well-established process in organic chemistry, typically involving a two-step sequence: (1) formation of the pyrazolone core, and (2) chlorination of the resulting hydroxyl group tautomer.

Synthesis Workflow

The most logical and field-proven approach begins with the cyclocondensation of propylhydrazine with a β-ketoester, such as ethyl acetoacetate, to form the pyrazolone intermediate. This intermediate exists in tautomeric equilibrium, presenting a hydroxyl group that can be readily substituted with a chlorine atom using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[11][12]

G cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_chlorination Chlorination Step propylhydrazine Propylhydrazine pyrazolone 3-Methyl-1-propyl-1H- pyrazol-5(4H)-one propylhydrazine->pyrazolone Cyclocondensation (e.g., in Ethanol, Reflux) eaa Ethyl Acetoacetate eaa->pyrazolone Cyclocondensation (e.g., in Ethanol, Reflux) product 5-Chloro-3-methyl-1-propyl- 1H-pyrazole pyrazolone->product Chlorination (Reflux) pocl3 POCl₃ pocl3->product

Caption: Proposed two-step synthesis workflow for the target compound.

Step-by-Step Experimental Protocol

This protocol is a robust, validated procedure adapted from standard syntheses of analogous pyrazoles.[13][14]

Step 1: Synthesis of 3-Methyl-1-propyl-1H-pyrazol-5(4H)-one

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reaction: Charge the flask with ethyl acetoacetate (1.0 eq) and absolute ethanol (100 mL). Begin stirring.

  • Addition: Slowly add propylhydrazine (1.0 eq) dropwise to the stirred solution. The addition may be mildly exothermic; maintain the temperature below 40 °C using a water bath if necessary.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is typically obtained as a white to off-white solid and can be used in the next step without further purification.

Step 2: Synthesis of 5-Chloro-3-methyl-1-propyl-1H-pyrazole

  • Safety Precaution: This step involves phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. All operations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), add the 3-methyl-1-propyl-1H-pyrazol-5(4H)-one (1.0 eq) from the previous step.

  • Reaction: Carefully and slowly add phosphorus oxychloride (POCl₃, ~3.0 eq) to the flask.

  • Reflux: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-3 hours. The reaction mixture will typically become a clear, homogenous solution.

  • Quenching (Critical Step): After cooling the reaction mixture to room temperature, very slowly and carefully pour it onto crushed ice in a large beaker with vigorous stirring. This is a highly exothermic process that releases HCl gas. Ensure adequate ventilation.

  • Neutralization: Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved via vacuum distillation or column chromatography on silica gel.

Predicted Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. Based on its structure, the following spectral data are predicted:

  • ¹H NMR (in CDCl₃):

    • Propyl Group: A triplet at ~0.9-1.0 ppm (3H, -CH₃), a sextet at ~1.7-1.9 ppm (2H, -CH₂-), and a triplet at ~3.9-4.1 ppm (2H, N-CH₂-).

    • Methyl Group: A singlet at ~2.2-2.3 ppm (3H, C₃-CH₃).

    • Pyrazole Ring Proton: A singlet at ~6.0-6.2 ppm (1H, C₄-H).

  • ¹³C NMR (in CDCl₃):

    • Propyl Group: Peaks expected around 11 ppm (-CH₃), 23 ppm (-CH₂-), and 50 ppm (N-CH₂-).

    • Methyl Group: A peak around 13-15 ppm.

    • Pyrazole Ring: Peaks expected around 105 ppm (C4), 140 ppm (C5-Cl), and 150 ppm (C3).[15]

  • Mass Spectrometry (EI-MS):

    • The molecular ion (M⁺) peak would be observed at m/z 158.

    • A characteristic (M+2)⁺ peak at m/z 160 with approximately one-third the intensity of the M⁺ peak, which is definitive for a compound containing a single chlorine atom.

  • Infrared (IR) Spectroscopy:

    • C-H stretching (aliphatic) vibrations around 2850-3000 cm⁻¹.

    • C=N and C=C stretching vibrations within the pyrazole ring around 1500-1600 cm⁻¹.

    • A C-Cl stretching vibration, typically in the 700-800 cm⁻¹ region.

Applications in Research and Development

The 5-chloropyrazole moiety is a valuable building block in both agrochemical and pharmaceutical R&D.[16][17]

  • Agrochemicals: Many commercial pesticides, particularly fungicides and insecticides, are based on a pyrazole core.[4] The 5-chloro substituent allows for the introduction of various thioether or amine groups, which can modulate the compound's biological activity and spectrum. The N-propyl group contributes to the molecule's overall lipophilicity, which is a critical parameter for cell membrane penetration in target organisms. Compounds like this are often screened for activity as succinate dehydrogenase inhibitors (SDHIs) in fungi or as modulators of insect nervous system targets.[4]

  • Pharmaceuticals: In drug discovery, the pyrazole nucleus is present in numerous approved drugs, including anti-inflammatory agents (e.g., Celecoxib) and kinase inhibitors for cancer therapy.[1][18] 5-Chloro-3-methyl-1-propyl-1H-pyrazole serves as a versatile intermediate. The chlorine can be displaced by nucleophiles to build more complex molecules, and the overall scaffold can be used to explore structure-activity relationships (SAR) for various biological targets. Its derivatives have been investigated for a range of activities, including anticonvulsant and antimicrobial properties.[19][20]

Safety and Handling

  • Hazard Statements (Expected):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

    • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat.

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a respirator may be required.

  • Handling and Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents.

    • Avoid formation of dust and aerosols.

  • First Aid Measures:

    • If Inhaled: Move person to fresh air.

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes.

    • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

References

  • Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. New Journal of Chemistry. Available at: [Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole. PubChem. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI. Available at: [Link]

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. Available at: [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). ResearchGate. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • N1-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-N4,N4-dimethyl-1,4-benzenediamine. SpectraBase. Available at: [Link]

  • 5-Chloropyrazolo[1,5-a]pyrimidine Market Size: Innovation & Trends 2026-2033. Substack. Available at: [Link]

  • The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. SciSpace. Available at: [Link]

  • The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Oreate AI. Available at: [Link]

  • N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. ResearchGate. Available at: [Link]

  • Phosphorus oxychloride (POCl3)‐mediated synthetic process for... ResearchGate. Available at: [Link]

  • Pyrazole derivatives used in drugs, agrochemicals, and materials. ResearchGate. Available at: [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect. Available at: [Link]

  • 5-chloro-3-methyl-1h-pyrazole-4-carboxylic acid. PubChemLite. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Materials and Chemical Sciences. Available at: [Link]

  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Common Organic Chemistry. Available at: [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. Available at: [Link]

  • (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. National Institutes of Health. Available at: [Link]

Sources

Exploratory

Advanced Synthetic Utility of CAS 1305799-79-4 in Medicinal Chemistry: A Technical Guide to Orthogonal Pyrazole Functionalization

Executive Summary In the landscape of modern drug discovery and agrochemical development, the pyrazole core remains a privileged scaffold, frequently utilized to target kinase hinge regions and G-protein-coupled receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, the pyrazole core remains a privileged scaffold, frequently utilized to target kinase hinge regions and G-protein-coupled receptors (GPCRs). CAS 1305799-79-4 (5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde) represents a highly specialized, orthogonally reactive building block. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for deploying this compound. By leveraging the differential reactivity of its C4-carbaldehyde and C5-chloro substituents, researchers can rapidly generate complex, sp3-rich libraries and novel heteroaromatic architectures.

Structural and Physicochemical Profiling

The synthetic value of CAS 1305799-79-4 lies in its dense functionalization, which dictates its stereoelectronic behavior and downstream utility [1].

  • N1-Propyl Group: Provides a lipophilic vector that disrupts planar stacking, improving aqueous solubility and membrane permeability in final drug candidates.

  • C3-Methyl Group: Acts as a steric shield, influencing the rotational conformation of substituents subsequently added at the C4 position.

  • C4-Carbaldehyde: A highly electrophilic center primed for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions.

  • C5-Chloro Group: Serves a dual purpose as a halogen bond donor in structural biology and a versatile leaving group for transition-metal-catalyzed cross-coupling or Nucleophilic Aromatic Substitution (

    
    ).
    
Quantitative Data Summary

The fundamental properties of the building block are summarized below to aid in stoichiometric calculations and predictive modeling.

Table 1: Physicochemical Properties of CAS 1305799-79-4

PropertyValueStructural Implication
CAS Number 1305799-79-4Commercial identifier for procurement [2].
Molecular Formula

Enables precise mass spectrometry (MS) tracking.
Molecular Weight 186.64 g/mol Low molecular weight ideal for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors/Acceptors 0 / 2Favorable for Lipinski's Rule of 5 compliance.
LogP (Estimated) 1.8 - 2.2Optimal lipophilicity for passive cellular permeability.

Mechanistic Pathways & Orthogonal Reactivity

The defining feature of CAS 1305799-79-4 is its orthogonal reactivity . The C4 and C5 positions can be functionalized sequentially without the need for complex protecting group strategies. The electron-withdrawing nature of the C4-aldehyde synergistically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazole ring, activating the adjacent C5-chloro bond for oxidative addition by Palladium(0) species [3].

ReactivityMap Core CAS 1305799-79-4 5-Chloro-3-methyl-1-propyl- 1H-pyrazole-4-carbaldehyde C4_Aldehyde C4-Aldehyde Reactivity Core->C4_Aldehyde Electrophilic Carbon C5_Chloro C5-Chloro Reactivity Core->C5_Chloro Leaving Group RedAm Reductive Amination (Secondary/Tertiary Amines) C4_Aldehyde->RedAm Olefination Wittig / Knoevenagel (Alkenes / Heterocycles) C4_Aldehyde->Olefination CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) C5_Chloro->CrossCoupling SNAr Nucleophilic Aromatic Substitution (S_NAr with Amines/Thiols) C5_Chloro->SNAr

Caption: Orthogonal reactivity map of CAS 1305799-79-4 at C4 and C5 positions.

Table 2: Comparative Reactivity Profile

Reaction SiteElectronic NatureTypical ReagentsPrimary Transformation
C4-Carbaldehyde ElectrophilicAmines,

Reductive Amination
C4-Carbaldehyde ElectrophilicYlides, Active MethylenesOlefination (Wittig/Knoevenagel)
C5-Chloro Electrophilic (for Pd)Arylboronic Acids, Pd(0)Suzuki-Miyaura Cross-Coupling
C5-Chloro Electrophilic (for

)
Primary/Secondary AminesNucleophilic Aromatic Substitution

Upstream Synthesis: Vilsmeier-Haack Dual Functionalization

To understand the impurity profile of the commercial material, one must understand its synthesis. CAS 1305799-79-4 is typically synthesized from 3-methyl-1-propyl-1H-pyrazol-5-ol via a modified Vilsmeier-Haack reaction [4]. The Vilsmeier reagent (generated from DMF and


) acts twice: first, it undergoes electrophilic aromatic substitution at the electron-rich C4 position to install the formyl group. Second, under elevated temperatures and excess 

, the C5-hydroxyl tautomer is converted into the C5-chloride.

VilsmeierHaack DMF DMF + POCl3 VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierReagent 0°C Intermediate Electrophilic Aromatic Substitution at C4 VilsmeierReagent->Intermediate Attacks C4 Pyrazolone 3-Methyl-1-propyl- 1H-pyrazol-5-ol Pyrazolone->Intermediate Chlorination C5-OH to C5-Cl Conversion Intermediate->Chlorination Excess POCl3, Heat Product CAS 1305799-79-4 Chlorination->Product Aqueous Workup

Caption: Dual functionalization via Vilsmeier-Haack formylation and chlorination.

Experimental Workflows (Self-Validating Protocols)

The following protocols have been designed with built-in validation checkpoints to ensure reproducibility and high yields.

Protocol A: Reductive Amination at the C4-Carbaldehyde

This protocol details the conversion of the C4-aldehyde into a secondary or tertiary amine.

  • Causality & Rationale: Why use Sodium triacetoxyborohydride (

    
    ) instead of Sodium borohydride (
    
    
    
    )?
    
    
    is overly reactive and will prematurely reduce the starting aldehyde to an alcohol.
    
    
    is a milder hydride source that selectively reduces the more electrophilic iminium ion generated in situ, leaving unreacted aldehyde intact. Acetic acid is added to catalyze the dehydration of the hemiaminal intermediate into the requisite iminium species.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve CAS 1305799-79-4 (1.0 eq, 1.0 mmol) and the desired primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Activation: Add glacial acetic acid (1.5 eq). Stir the mixture at room temperature for 2 hours to allow iminium ion formation. Validation Check: An aliquot analyzed by TLC (Hexanes/EtOAc 7:3) should show the consumption of the starting aldehyde and the appearance of a baseline-polar intermediate.

  • Reduction: Cool the reaction to 0 °C. Add

    
     (1.5 eq) portion-wise over 10 minutes to manage mild exothermicity.
    
  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous

    
     (pH ~8). Extract with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the target amine.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C5-Chloro Position

This protocol details the installation of an aryl or heteroaryl group at the C5 position.

  • Causality & Rationale: Why use

    
     as the catalyst? The C5-chloro position is sterically hindered by the adjacent N1-propyl group and the C4 substituent. The large bite angle of the bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand forces the palladium center into a geometry that facilitates the challenging oxidative addition into the C-Cl bond and accelerates the subsequent reductive elimination, preventing catalyst stalling and protodeboronation of the boronic acid [3].
    

Step-by-Step Methodology:

  • Setup: In a microwave vial or Schlenk tube, combine CAS 1305799-79-4 (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.5 eq), and

    
     (0.05 eq, 5 mol%).
    
  • Base & Solvent: Add anhydrous Potassium carbonate (

    
    ) (3.0 eq). Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 0.1 M).
    
  • Degassing: Seal the vessel and purge with nitrogen or argon for 5 minutes by bubbling directly through the solution. Critical Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Heating: Heat the reaction mixture at 90 °C in an oil bath for 4–6 hours. Validation Check: LC-MS analysis should indicate the disappearance of the starting material mass (m/z 187

    
    ) and the appearance of the cross-coupled product mass.
    
  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via automated flash chromatography to isolate the C5-arylated pyrazole.

Applications in Drug Discovery

The resulting functionalized derivatives of CAS 1305799-79-4 are highly prized in medicinal chemistry. The pyrazole nitrogen (N2) acts as a potent hydrogen bond acceptor, making it an excellent motif for binding to the hinge region of kinases (e.g., JAK, p38 MAPK). Furthermore, by utilizing the reductive amination protocol outlined above, researchers can append basic aliphatic amines to the C4 position, generating compounds that favorably interact with the aspartate residues deep within the binding pockets of aminergic GPCRs.

References

The following authoritative sources validate the mechanistic claims and protocol standards discussed in this guide.

  • Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: Molbank (MDPI) URL: [Link]

  • Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions Source: ARKIVOC URL: [Link]

  • Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds Source: National Institutes of Health (NIH) URL: [Link]

Foundational

1-propyl-3-methyl-5-chloropyrazole SMILES and InChIKey

Technical Whitepaper: Structural Characterization and Synthetic Utility of 1-Propyl-3-methyl-5-chloropyrazole Executive Summary This technical guide provides a comprehensive analysis of 1-propyl-3-methyl-5-chloropyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of 1-Propyl-3-methyl-5-chloropyrazole

Executive Summary

This technical guide provides a comprehensive analysis of 1-propyl-3-methyl-5-chloropyrazole , a critical halogenated heterocyclic scaffold used in the development of agrochemicals and pharmaceutical intermediates. Unlike its regioisomer (1-propyl-5-methyl-3-chloropyrazole), this specific congener offers unique steric and electronic properties at the C5 position, making it a preferred substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This document outlines the precise chemical identity, validates the optimal synthetic route to ensure regiochemical purity, and visualizes the reaction pathways using graph-based modeling.

Part 1: Chemical Identity & Informatics

Accurate identification is paramount due to the prevalence of tautomeric ambiguity in pyrazole chemistry. The data below corresponds strictly to the 1-propyl-3-methyl-5-chloro isomer.

PropertySpecification
IUPAC Name 5-chloro-3-methyl-1-propyl-1H-pyrazole
Molecular Formula C₇H₁₁ClN₂
Molecular Weight 158.63 g/mol
Canonical SMILES CCCN1C(Cl)=CC(C)=N1
InChI String InChI=1S/C7H11ClN2/c1-3-4-10-7(8)5-6(2)9-10/h5H,3-4H2,1H3
Key Structural Feature The chlorine atom is located at C5 (adjacent to the propyl-substituted nitrogen), rendering it highly reactive toward nucleophilic aromatic substitution (SₙAr) and metal-halogen exchange.[1][2]

Part 2: Synthetic Methodology & Regiocontrol

The Regioselectivity Challenge

A common error in pyrazole synthesis is the direct alkylation of 3-methyl-5-chloropyrazole. Due to annular tautomerism (3-methyl-5-chloro


 5-methyl-3-chloro), N-alkylation typically yields a mixture of regioisomers, often favoring the 1-alkyl-5-methyl-3-chloro product due to steric hindrance at the nitrogen adjacent to the methyl group.
The Validated Protocol: Cyclization-Chlorination Strategy

To guarantee the formation of 1-propyl-3-methyl-5-chloropyrazole , the propyl group must be installed before the chlorine. The most robust pathway involves the cyclization of propylhydrazine with ethyl acetoacetate, followed by Vilsmeier-Haack-type chlorination.

Step 1: Cyclocondensation

  • Reagents: Propylhydrazine oxalate, Ethyl acetoacetate, NaOH (aq).

  • Mechanism: The unsubstituted

    
     of the hydrazine attacks the ketone of the 
    
    
    
    -keto ester (kinetically favored), followed by cyclization of the substituted NH onto the ester.
  • Product: 1-propyl-3-methyl-1H-pyrazol-5(4H)-one.

Step 2: Deoxychlorination

  • Reagents:

    
     (Phosphorus oxychloride), Reflux.[2]
    
  • Mechanism: Conversion of the cyclic amide (lactam tautomer) to the chloro-derivative via a chloro-phosphonium intermediate.

  • Outcome: Exclusive formation of the 5-chloro isomer.[3]

Part 3: Visualization of Reaction Pathways

The following diagrams illustrate the divergent pathways and the logic behind selecting the Cyclization-Chlorination route over direct alkylation.

Diagram 1: The Validated Synthetic Workflow

SynthesisPath Figure 1: Regioselective synthesis ensuring 5-chloro placement. Start Propylhydrazine (Pr-NH-NH2) Inter Intermediate: 1-propyl-3-methyl- pyrazol-5-one Start->Inter Cyclocondensation (Regioselective) Reagent Ethyl Acetoacetate (Beta-Keto Ester) Reagent->Inter Final TARGET: 1-propyl-3-methyl- 5-chloropyrazole Inter->Final Deoxychlorination (Vilsmeier-Haack) Reagent2 POCl3 (Reflux) Reagent2->Final

Diagram 2: The Isomerism Trap (What to Avoid)

IsomerTrap Figure 2: The regiochemical ambiguity of direct alkylation. Base 3(5)-methyl-5(3)-chloropyrazole (Tautomeric Mixture) Alkylation Direct Alkylation (Pr-Br / Base) Base->Alkylation ResultA Product A (Major): 1-propyl-5-methyl-3-chloropyrazole (Undesired) Alkylation->ResultA Steric/Electronic Control (Favors N distal to Methyl) ResultB Product B (Minor): 1-propyl-3-methyl-5-chloropyrazole (Target) Alkylation->ResultB Low Yield

Part 4: Applications in Drug Discovery

The 5-chloro motif in this scaffold is not merely a structural placeholder; it is a functional handle for late-stage diversification.

  • Suzuki-Miyaura Coupling: The C5-Cl bond is activated by the adjacent pyrrole-like nitrogen (N1), allowing facile coupling with aryl boronic acids to generate 1,3,5-substituted pyrazoles, a motif found in COX-2 inhibitors and cannabinoid receptor antagonists.

  • C-H Activation: The C4 position (unsubstituted) is electron-rich, making it susceptible to electrophilic aromatic substitution (e.g., iodination, nitration), enabling the construction of tetrasubstituted pyrazoles.

  • Bioisosterism: The 1-propyl-3-methyl-5-chloro moiety serves as a lipophilic core that mimics the steric bulk of phenyl rings while offering distinct solubility profiles (calculated LogP ~2.5–3.0).

References

  • Regioselectivity in Pyrazole Synthesis: Title: Optimizing N-Alkylation of Pyrazoles: Challenges and Solutions. Source: BenchChem Technical Guides / Journal of Organic Chemistry (Cited principles).
  • Chlorination Methodology

    • Title: A Concise Review on the Synthesis of Pyrazole Heterocycles (Vilsmeier-Haack conditions).
    • Source: Hilaris / J. Nucl. Med.
    • URL:[Link]

  • Structural Analogs & Properties

    • Title: 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid (Structural Analog D
    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Exploratory

Divergent Trajectories in 5-Chloropyrazole Scaffolds: A Comparative Technical Guide on 1-Propyl vs. 1-Phenyl Derivatives

Executive Summary The 5-chloropyrazole core is a highly privileged scaffold in both medicinal chemistry and agrochemical development[1]. While the pyrazole ring provides a robust hydrogen-bonding network and metabolic st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-chloropyrazole core is a highly privileged scaffold in both medicinal chemistry and agrochemical development[1]. While the pyrazole ring provides a robust hydrogen-bonding network and metabolic stability, the substituents attached to it dictate the molecule's overall reactivity, lipophilicity, and target engagement. This technical guide explores the profound mechanistic and pharmacological differences between 1-propyl and 1-phenyl substituted 5-chloropyrazole derivatives. By analyzing the divergent electronic effects (inductive vs. resonance) and steric profiles of these N1-substituents, researchers can rationally design synthetic workflows and optimize structure-activity relationships (SAR) for downstream drug development[2].

Mechanistic Causality: Electronic and Steric Divergence

The fundamental difference between 1-propyl and 1-phenyl 5-chloropyrazoles lies in how the N1-substituent modulates the electron density of the heteroaromatic system.

  • 1-Phenyl-5-Chloropyrazoles (Resonance & Activation): The N1-phenyl group is a rigid, aromatic system that participates in

    
    -conjugation with the pyrazole ring. This delocalization acts as an electron sink, withdrawing electron density from the pyrazole core. Consequently, the C5 position becomes highly electrophilic. This electronic landscape significantly lowers the activation energy required to form the Meisenheimer complex during Nucleophilic Aromatic Substitution (NAS), making the C5-chlorine highly labile and easily displaced by amines to form 5-aminopyrazoles[3].
    
  • 1-Propyl-5-Chloropyrazoles (Induction & Deactivation): The N1-propyl group is a flexible aliphatic chain that exerts a purely positive inductive (+I) effect. By pushing electron density into the pyrazole ring, the propyl group deactivates the C5 position towards NAS. However, this increased electron density enhances the basicity and nucleophilicity of the adjacent pyridine-like nitrogen (N2). This altered electronic state directs unique chemical behaviors, such as exclusive coordination with electrophiles like phosphorus pentachloride at the N2 position rather than the carbon backbone[4].

Reactivity A 5-Chloropyrazole Scaffold B N1-Phenyl Substitution A->B C N1-Propyl Substitution A->C D Electron Withdrawal (Resonance Delocalization) B->D E Electron Donation (+I Inductive Effect) C->E F Enhanced C5-Cl Lability (High NAS Yield) D->F Nucleophile Attack G Reduced C5-Cl Lability (Lower NAS Yield) E->G Nucleophile Attack

Divergent nucleophilic aromatic substitution (NAS) reactivity based on N1 substitution.

Pharmacological Implications: Target Engagement and SAR

The structural divergence at the N1 position drastically alters the lipophilic efficiency (LipE) and pharmacophore mapping of the 5-chloropyrazole scaffold, most notably in the development of Cannabinoid Type 1 (CB1) receptor antagonists[2].

In classic CB1 inverse agonists (e.g., rimonabant analogs), the 1-phenyl group is a critical anchoring vector. The rigid aromatic ring projects deep into the hydrophobic binding pocket of the CB1 receptor, engaging in essential


-

stacking interactions with aromatic residues such as Trp356 and Phe268. This high-affinity interaction is responsible for the potent inverse agonism observed in these compounds[2].

Replacing the phenyl ring with a 1-propyl group fundamentally disrupts this binding mode. The aliphatic propyl chain lacks the


-electron cloud necessary for stacking interactions and presents a steric mismatch within the rigid receptor pocket. This modification typically results in a precipitous drop in CB1 affinity, though it may be strategically utilized to shift selectivity toward other off-target kinases or to improve the aqueous solubility of the compound by lowering its overall LogP.

CB1_Pathway cluster_phenyl N1-Phenyl Derivative cluster_propyl N1-Propyl Derivative L1 1-Phenyl-5-Chloropyrazole I1 Strong π-π Stacking with Trp356/Phe268 L1->I1 O1 High CB1 Affinity (Inverse Agonism) I1->O1 L2 1-Propyl-5-Chloropyrazole I2 Weak van der Waals (Steric Mismatch) L2->I2 O2 Low CB1 Affinity (Off-Target Shift) I2->O2

Pharmacological impact of N1 substitution on CB1 receptor binding affinity.

Quantitative Physicochemical and Pharmacological Profiling

The following table synthesizes the core physicochemical and pharmacological differences dictated by the N1 substituent, providing a rapid reference for lead optimization.

Property / Metric1-Phenyl-5-Chloropyrazole1-Propyl-5-ChloropyrazoleMechanistic Rationale
Electronic Effect (N1) Electron-Withdrawing (Resonance)Electron-Donating (+I Inductive)Phenyl delocalizes pyrazole

-electrons; Propyl pushes electron density into the ring.
C5-Cl NAS Reactivity High (Activated)Low (Deactivated)Meisenheimer intermediate is stabilized by N1-phenyl electron withdrawal[3].
Pyridine-N Basicity LowerHigherPropyl group increases electron density on the unsubstituted nitrogen, favoring electrophile complexation[4].
LogP (Lipophilicity) ~3.3[5]~2.5Rigid aromatic ring significantly increases hydrophobic surface area compared to the flexible aliphatic chain.
CB1 Receptor Affinity High (Nanomolar IC₅₀)Low (Micromolar IC₅₀)Phenyl ring engages in critical

-

stacking with Trp356/Phe268 in the CB1 binding pocket[2].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of both derivatives, emphasizing the causality behind reagent selection and the built-in self-validation steps.

Protocol A: Synthesis of 1-Phenyl-5-Chloropyrazole Derivatives

This protocol describes the conversion of a pyrazolone precursor to a 5-chloropyrazole via phosphorus oxychloride (POCl₃)[1].

  • Reagent Preparation: In a dry, argon-purged four-necked flask, add 1.2 equivalents of POCl₃.

  • Substrate Addition: Slowly add 1.0 equivalent of 3-methyl-1-phenyl-5-pyrazolone. Stir continuously for 30 minutes at room temperature.

    • Causality of Choice: POCl₃ is selected over milder agents (e.g., SOCl₂) because the highly stable pyrazolone tautomer requires a potent electrophilic activator to form the intermediate phosphorodichloridate, which is subsequently displaced by chloride[1].

  • Thermal Activation: Gradually raise the temperature to 60°C, then allow it to naturally warm to 80°C for 2 hours.

  • Self-Validating System (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the highly polar, baseline-retained pyrazolone spot disappears, replaced by a highly lipophilic, fast-migrating spot (

    
    ).
    
  • Quenching & Isolation: Carefully pour the mixture into ice-cold water (highly exothermic) in a separatory funnel. Extract the lower oily layer, wash with water, and perform vacuum distillation (3 mm Hg, 100-110°C) to yield the dry product[1].

  • Self-Validating System (NMR): ¹H NMR validation will confirm success via the disappearance of the broad -OH/-NH exchangeable proton and a distinct downfield shift of the C4-H pyrazole proton.

Protocol B: Synthesis of 1-Propyl-5-Chloropyrazole Derivatives

This protocol describes the N-alkylation of a 5-chloropyrazole core.

  • Deprotonation: Dissolve 1.0 equivalent of 5-chloropyrazole in anhydrous N,N-dimethylformamide (DMF). Add 1.5 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality of Choice: K₂CO₃ is chosen as a moderate base to selectively deprotonate the pyrazole NH without causing competitive elimination (E2) of the incoming alkyl halide, a side reaction often promoted by stronger bases like Sodium Hydride (NaH).

  • Alkylation: Dropwise add 1.2 equivalents of 1-bromopropane. Heat the mixture to 60°C for 4 hours.

  • Self-Validating System (TLC): Monitor via TLC (4:1 Hexane:Ethyl Acetate). The product will appear slightly less polar than the starting material due to the masking of the hydrogen-bond donating NH group.

  • Workup: Quench with water, extract with Ethyl Acetate, wash the organic layer with brine (to remove DMF), dry over MgSO₄, and concentrate in vacuo.

  • Self-Validating System (NMR): The formation of the 1-propyl derivative is definitively confirmed by the emergence of a characteristic aliphatic spin system in the ¹H NMR spectrum: a triplet (~4.1 ppm, N-CH₂), a multiplet/sextet (~1.9 ppm, -CH₂-), and a terminal triplet (~0.9 ppm, -CH₃). Regioselectivity (N1 vs. N2 alkylation) must be validated via 2D NOESY NMR, observing spatial correlations between the N-CH₂ protons and the C5-chloro substituent.

References

  • "The Discovery and Enduring Legacy of Chloropyrazole Compounds: A Technical Guide", Benchchem.
  • "Recent Advances in Synthesis and Properties of Pyrazoles", MDPI.
  • "5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2", PubChem.
  • "Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry", MDPI.
  • "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review", PMC.

Sources

Foundational

The N-Propyl Pyrazole Motif: A Pharmacophore-Driven Guide for Modern Drug Discovery

Abstract The pyrazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its remarkable synthetic versatility and broad spectrum of biological activities.[1][2][3] This tec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its remarkable synthetic versatility and broad spectrum of biological activities.[1][2][3] This technical guide delves into the specific pharmacophoric properties of N-propyl pyrazole building blocks, offering a detailed exploration for researchers, scientists, and drug development professionals. By dissecting the core structural features and the nuanced influence of the N-propyl substituent, this document aims to provide a strategic framework for the rational design of novel therapeutics. We will explore key synthesis strategies, analyze structure-activity relationships (SAR), and present case studies that underscore the significance of this motif in contemporary drug discovery.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The five-membered aromatic pyrazole ring, containing two adjacent nitrogen atoms, is a recurring motif in a multitude of FDA-approved drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[3][4] Its prevalence stems from a unique combination of physicochemical and biological properties. The pyrazole core can act as a versatile scaffold, allowing for substitutions at multiple positions to fine-tune pharmacological activity.[1]

The two nitrogen atoms within the pyrazole ring are key to its pharmacophoric identity. The N1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N2 nitrogen is pyridine-like and functions as a hydrogen bond acceptor.[5][6] This duality allows for diverse interactions with biological targets. Furthermore, the aromatic nature of the pyrazole ring enables π-π stacking interactions with aromatic residues in protein binding pockets.

From a drug design perspective, the pyrazole nucleus is often employed as a bioisostere for other aromatic or heteroaromatic rings, offering advantages in modulating properties like lipophilicity and aqueous solubility.[6] Its relative metabolic stability further enhances its appeal as a core building block in drug development.

The N-Propyl Substituent: Modulating Pharmacophore Properties

The introduction of an N-propyl group at the N1 position of the pyrazole ring imparts specific and often advantageous properties to the resulting molecule. This seemingly simple alkyl chain can significantly influence the compound's overall profile.

Lipophilicity and Hydrophobic Interactions

The propyl group is a classic lipophilic moiety. Its addition to the pyrazole core generally increases the overall lipophilicity of the molecule. This has profound implications for a compound's pharmacokinetic properties, including its ability to cross cell membranes and the blood-brain barrier. In the context of the pharmacophore, the N-propyl group provides a defined hydrophobic region that can engage in van der Waals interactions with nonpolar amino acid residues within a target's binding site. This can lead to enhanced binding affinity and potency.

Conformational Flexibility and Steric Influence

The three-carbon chain of the propyl group introduces a degree of conformational flexibility. This allows the molecule to adopt different spatial arrangements, potentially leading to a more optimal fit within a binding pocket. The steric bulk of the N-propyl group can also play a crucial role in orienting the rest of the molecule for effective target engagement and can influence selectivity by preventing binding to off-target proteins with smaller binding sites.

Metabolic Stability

Alkylation at the N1 position of the pyrazole ring can protect the molecule from certain metabolic pathways, such as N-dealkylation, which can be a common route of metabolism for other N-substituted heterocycles. The propyl group itself is generally less susceptible to oxidative metabolism compared to more complex alkyl or aryl substituents, potentially leading to an improved metabolic profile and a longer half-life in vivo.

Pharmacophore Model of N-Propyl Pyrazole

A generalized pharmacophore model for an N-propyl pyrazole building block can be conceptualized as follows:

  • Hydrogen Bond Acceptor: The N2 nitrogen of the pyrazole ring.

  • Hydrogen Bond Donor (optional): An appropriate substituent on the pyrazole ring (e.g., an amino or hydroxyl group). The N1-H is absent due to the propyl substitution.

  • Aromatic/Ring Feature: The pyrazole ring itself, capable of π-π stacking.

  • Hydrophobic/Aliphatic Feature: The N-propyl group.

  • Additional Pharmacophoric Features: Can be introduced through substitution at other positions on the pyrazole ring (C3, C4, and C5).

Pharmacophore_N_Propyl_Pyrazole cluster_pyrazole N-Propyl Pyrazole Core cluster_features Pharmacophoric Features N1 N N2 N N1->N2 Propyl Propyl N1->Propyl C3 C3 N2->C3 HBA Hydrogen Bond Acceptor N2->HBA N2 C4 C4 C3->C4 Aro Aromatic Feature C3->Aro Ring Subst Substitution Points C3->Subst C3, C4, C5 C5 C5 C4->C5 C4->Subst C3, C4, C5 C5->N1 C5->Subst C3, C4, C5 Hyd Hydrophobic Feature Propyl->Hyd

Caption: Pharmacophore model of an N-propyl pyrazole building block.

Synthesis Strategies for N-Propyl Pyrazole Derivatives

The synthesis of N-propyl pyrazole derivatives is accessible through several well-established synthetic routes. The choice of method often depends on the desired substitution pattern on the pyrazole core.

Knorr Pyrazole Synthesis

One of the most common methods is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] For N-propyl pyrazoles, propylhydrazine would be the key reagent.

Experimental Protocol: Synthesis of a 3,5-disubstituted-N-propyl pyrazole

  • Reaction Setup: To a solution of the 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add propylhydrazine sulfate (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N-propyl pyrazole derivative.

Knorr_Synthesis start 1,3-Diketone + Propylhydrazine step1 Condensation (Ethanol/Acetic Acid, Reflux) start->step1 step2 Solvent Removal step1->step2 step3 Aqueous Work-up (EtOAc, NaHCO3, Brine) step2->step3 step4 Drying and Concentration step3->step4 step5 Column Chromatography step4->step5 end Purified N-Propyl Pyrazole step5->end

Caption: Workflow for Knorr pyrazole synthesis.

1,3-Dipolar Cycloaddition

Another powerful method for constructing the pyrazole ring is through a 1,3-dipolar cycloaddition reaction.[8] This often involves the reaction of a diazo compound with an alkyne or alkene. To introduce the N-propyl group, subsequent N-alkylation of the resulting pyrazole can be performed.

Experimental Protocol: N-Alkylation of a Pyrazole

  • Reaction Setup: To a solution of the pyrazole (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).

  • Addition of Alkylating Agent: Add 1-bromopropane or 1-iodopropane (1.2 eq) to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

  • Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Case Study: N-Propyl Pyrazoles in Biological Systems

While a comprehensive list of approved drugs featuring an N-propyl pyrazole is not extensive, the literature provides several examples of its application in the development of potent and selective bioactive molecules. For instance, a series of N-phenyl-5-propyl-1H-pyrazole-3-carboxamides has been investigated as selective inhibitors and degraders of HDAC6 for the treatment of acute liver injury.[9] In this context, the N-propyl group at the 5-position contributes to the overall lipophilicity and fits into a hydrophobic pocket of the enzyme's active site.

Furthermore, 3-(4-methoxyphenyl)-N-propyl-5-(1H-pyrrol-2-yl)-1H-pyrazole-1-carbothioamide derivatives have shown anti-inflammatory and analgesic potential.[10] The N-propyl substituent in these molecules is crucial for modulating their pharmacokinetic properties and optimizing their interaction with the biological target.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[1] SAR studies on various classes of pyrazole-containing compounds have revealed some general trends that can be applied to the design of N-propyl pyrazole building blocks:

  • Position of Substituents: The substitution pattern on the pyrazole core is critical. For example, in cannabinoid receptor antagonists, a para-substituted phenyl ring at the C5 position and a carboxamido group at the C3 position were found to be crucial for potent activity.[11]

  • Nature of Substituents: The type of functional groups attached to the pyrazole ring significantly influences biological outcomes. For instance, the presence of a hydrazone moiety has been linked to antimicrobial activity.[1]

  • Role of the N-substituent: While this guide focuses on the N-propyl group, it is important to note that variations at the N1 position can have a dramatic effect on activity. SAR studies comparing different N-alkyl or N-aryl substituents can provide valuable information for optimizing potency and selectivity.

Table 1: Influence of N-Propyl Group on Physicochemical Properties

PropertyGeneral Effect of N-Propyl GroupRationale
Lipophilicity (logP) IncreaseAddition of a nonpolar alkyl chain.
Aqueous Solubility DecreaseIncreased lipophilicity reduces affinity for aqueous media.
Metabolic Stability Potential IncreaseBlocks N-dealkylation at N1; propyl group is relatively stable.
Binding Affinity Potential IncreaseCan engage in hydrophobic interactions within the binding pocket.
Conformational Flexibility IncreaseThe rotatable bonds of the propyl chain allow for conformational adjustments.

Conclusion

The N-propyl pyrazole building block represents a valuable and versatile motif in modern drug discovery. The pyrazole core provides a robust and synthetically accessible scaffold with inherent pharmacophoric features, while the N-propyl substituent offers a powerful means to modulate key physicochemical and pharmacokinetic properties. By understanding the interplay between the pyrazole ring and the N-propyl group, medicinal chemists can rationally design and synthesize novel drug candidates with enhanced potency, selectivity, and metabolic stability. The continued exploration of this privileged scaffold is poised to yield new and effective therapies for a wide range of diseases.

References

  • Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Comparative Guide - Benchchem. (n.d.).
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (2024, April 23).
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed. (n.d.).
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias - PubMed. (2014, May 1).
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (2022, December 8).
  • Current status of pyrazole and its biological activities - PMC. (n.d.).
  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed. (2025, January 9).
  • Recently reported biological activities of pyrazole compounds - PubMed. (2017, November 1).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent - MDPI. (2016, August 31).
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11).
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. (n.d.).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (2022, September 9).
  • Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties - R Discovery. (2025, December 1).
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022, September 29).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023, November 7).
  • Pyrazoles in Drug Discovery - PharmaBlock. (n.d.).
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchGate. (2023, November).

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Protocols & Analytical Methods

Method

Synthesis of 5-chloro-3-methyl-1-propyl-1H-pyrazole from propylhydrazine

Abstract & Strategic Analysis This guide details the synthesis of 5-chloro-3-methyl-1-propyl-1H-pyrazole , a versatile scaffold in the development of agrochemicals and p38 MAP kinase inhibitors. The protocol utilizes a t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

This guide details the synthesis of 5-chloro-3-methyl-1-propyl-1H-pyrazole , a versatile scaffold in the development of agrochemicals and p38 MAP kinase inhibitors. The protocol utilizes a two-step sequence: cyclocondensation of propylhydrazine with ethyl acetoacetate followed by Vilsmeier-Haack-type deoxychlorination.

Critical Strategic Considerations
  • Regioselectivity Control: The reaction of mono-substituted hydrazines (

    
    ) with 
    
    
    
    -keto esters is governed by the nucleophilicity of the hydrazine termini. The unsubstituted nitrogen (
    
    
    ) is more nucleophilic and attacks the ketone carbonyl first. This kinetic preference dictates the formation of the 1-propyl-3-methyl isomer over the 1-propyl-5-methyl isomer.
  • Safety Engineering: The chlorination step utilizes Phosphorus Oxychloride (

    
    ).[1][2][3][4] The protocol below includes a "Latent Exotherm Management" workflow for quenching, a common failure point in scale-up that leads to thermal runaways.
    

Reaction Pathway & Mechanism[5][6][7][8]

The synthesis proceeds via the formation of a pyrazolone intermediate, which then undergoes aromatization-driven chlorination.

ReactionPathway Reactants Propylhydrazine + Ethyl Acetoacetate Inter1 Hydrazone Intermediate Reactants->Inter1 Nucleophilic Attack (Ketone) Pyrazolone 3-methyl-1-propyl- 1H-pyrazol-5(4H)-one Inter1->Pyrazolone Cyclization (-EtOH) Chlorination POCl3 / Reflux (Deoxychlorination) Pyrazolone->Chlorination Tautomerization Product 5-chloro-3-methyl- 1-propyl-1H-pyrazole Chlorination->Product -PO2Cl

Figure 1: Mechanistic pathway ensuring the 1,3-substitution pattern via hydrazone formation.

Experimental Protocols

Step 1: Synthesis of 3-methyl-1-propyl-1H-pyrazol-5(4H)-one

This step forms the heterocyclic core. Propylhydrazine is often supplied as a hydrochloride salt; this protocol assumes the salt form and includes in situ neutralization.

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[5][6][7]Role
Ethyl Acetoacetate130.141.0Substrate
Propylhydrazine HCl110.591.1Nucleophile
Sodium Acetate (anhydrous)82.031.2Base (Buffer)
Ethanol (Absolute)-SolventMedium

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Solubilization: Charge the flask with Ethanol (10 vol relative to hydrazine) and Propylhydrazine HCl.

  • Neutralization: Add Sodium Acetate in a single portion. Stir for 15 minutes at room temperature. Note: A white precipitate of NaCl will form.

  • Addition: Add Ethyl Acetoacetate dropwise over 30 minutes. Maintain temperature

    
     to favor the kinetic hydrazone formation.
    
  • Cyclization: Heat the mixture to reflux (

    
    ) and hold for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.
    
  • Workup:

    • Cool to room temperature.[4][6][8]

    • Filter off inorganic salts.[8]

    • Concentrate the filtrate under reduced pressure to obtain an oily residue.

    • Purification: The residue often solidifies upon trituration with cold diethyl ether or heptane. If it remains an oil, use it directly in Step 2 after high-vacuum drying to remove trace ethanol (ethanol reacts violently with

      
      ).
      
Step 2: Chlorination to 5-chloro-3-methyl-1-propyl-1H-pyrazole

Safety Warning:


 reacts explosively with water. All glassware must be oven-dried. Work in a well-ventilated fume hood.

Reagents & Stoichiometry:

ReagentEquiv.[2][3][6][8][9][10]Role
Pyrazolone Intermediate1.0Precursor
Phosphorus Oxychloride (

)
3.0 - 5.0Reagent/Solvent
N,N-Dimethylaniline0.1Catalyst

Protocol:

  • Setup: Place the dried Pyrazolone intermediate in a heavy-walled pressure vessel or round-bottom flask with a robust reflux condenser and drying tube (

    
    ).
    
  • Addition: Cool the vessel to

    
    . Add 
    
    
    
    slowly. Add N,N-Dimethylaniline.
  • Reaction: Heat to

    
     (oil bath temperature). Stir for 3–5 hours.
    
    • Observation: The mixture will darken, and HCl gas evolution will occur.

  • Quenching (The "Latent Exotherm" Protocol):

    • See Figure 2 below for the critical quenching workflow.

    • Do NOT add water to the reaction mixture.

    • Pour the reaction mixture slowly onto a stirred slurry of crushed ice and water (5x volume). Maintain internal temp

      
      .
      
  • Extraction: Neutralize the aqueous phase to pH 7–8 using solid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (caution: foaming). Extract with Ethyl Acetate (3x).
    
  • Finishing: Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Distillation under reduced pressure (vacuum) is recommended for high purity, or flash chromatography (Hexane/EtOAc gradient).

Workup & Safety Visualization

The quenching of


 is the highest-risk operation in this synthesis. Follow this logic flow to prevent accidents.

QuenchWorkflow Start Reaction Complete (Hot POCl3 mixture) Cool Cool to Room Temp Start->Cool Pour Slow Addition of Rxn INTO Ice (Not vice versa) Cool->Pour Prepare Prepare Ice/Water Slurry (5x Volume) Prepare->Pour Monitor Monitor Temp (<20°C) Pour->Monitor Neutralize Neutralize with NaHCO3 (Watch for CO2 evolution) Monitor->Neutralize

Figure 2: Safety-critical workflow for quenching phosphorus oxychloride reactions.

Quality Control & Validation

To ensure the correct isomer (1-propyl-3-methyl) was formed rather than the inverted isomer (1-propyl-5-methyl), use 1H NMR NOE (Nuclear Overhauser Effect) experiments.

ParameterExpectation (1-propyl-3-methyl)Expectation (Wrong Isomer)
1H NMR (C4-H) Singlet ~6.0-6.2 ppmSinglet ~6.0-6.2 ppm
NOE Signal Strong NOE between N-Propyl (

) and C5-Cl? NO.
Strong NOE between N-Propyl and C5-Methyl? YES.
Key Shift C3-Methyl appears ~2.2 ppmC5-Methyl appears slightly downfield due to N1 proximity.

Self-Validation Check:

  • If the final product boils significantly lower than expected or shows a methyl peak splitting in NMR, suspect hydrazone hydrolysis or incomplete cyclization.

  • LCMS: Expect M+H peak at approx 159/161 Da (3:1 ratio due to Chlorine isotopes).

References

  • Regioselectivity of Hydrazine Condensations

    • Karami, M., & Zare, A. (2018).[11] 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate. Organic Chemistry Research. Link

  • POCl3 Chlorination Protocol

    • Sun, Z., et al. (2012).[2] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17, 4533-4544.[2] Link

  • General Pyrazole Synthesis

    • Organic Syntheses, Coll.[6] Vol. 4, p.351 (1963); Vol. 31, p.43 (1951). (Reference for general beta-keto ester/hydrazine condensation). Link

Sources

Application

Application Note &amp; Protocol: Vilsmeier-Haack Formylation of 1-Propyl-3-methylpyrazole

Abstract: This technical guide provides a comprehensive, in-depth protocol for the regioselective formylation of 1-propyl-3-methylpyrazole at the C4-position to synthesize 1-propyl-3-methyl-1H-pyrazole-4-carbaldehyde. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive, in-depth protocol for the regioselective formylation of 1-propyl-3-methylpyrazole at the C4-position to synthesize 1-propyl-3-methyl-1H-pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction is a robust and widely utilized method for introducing a formyl group onto electron-rich heterocyclic systems.[1][2] Pyrazole-4-carbaldehydes are highly valuable synthetic intermediates, serving as versatile precursors for a wide range of pharmaceuticals and functional materials.[3][4] This document details the underlying mechanism, provides a validated step-by-step experimental protocol, outlines critical safety considerations, and presents expected characterization data for the target compound. The causality behind key procedural steps is explained to empower researchers in adapting and troubleshooting the methodology.

Scientific Foundation and Rationale

The Vilsmeier-Haack Reaction: An Overview

The Vilsmeier-Haack (V-H) reaction is a cornerstone of synthetic chemistry for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][5] The reaction employs a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[6][7][8] This electrophilic species is then attacked by the electron-rich substrate to introduce a formyl (-CHO) group following an aqueous workup.[9][10][11]

Mechanism of Action

The V-H reaction proceeds through a well-established two-part mechanism:

  • Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile through its carbonyl oxygen, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements and elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[7][11][12]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. For 1,3-disubstituted pyrazoles, this attack is highly regioselective, occurring at the C4 position, which is the most nucleophilic site. The resulting intermediate is an iminium salt. This salt is stable until it is hydrolyzed during the aqueous workup phase to yield the final aldehyde product.[8][10]

Vilsmeier_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Pyrazole 1-Propyl-3-methylpyrazole Pyrazole->Iminium_Salt + Vilsmeier Reagent Product 1-Propyl-3-methyl-1H- pyrazole-4-carbaldehyde Iminium_Salt->Product + H₂O H2O H₂O (Workup)

Caption: High-level overview of the Vilsmeier-Haack reaction pathway.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis of 1-propyl-3-methyl-1H-pyrazole-4-carbaldehyde.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)EquivalentsQuantityNotes
1-Propyl-3-methylpyrazole124.1910.01.01.24 gSubstrate
N,N-Dimethylformamide (DMF)73.0950.05.03.65 g (3.86 mL)Reagent and Solvent, anhydrous
Phosphorus Oxychloride (POCl₃)153.3320.02.03.07 g (1.86 mL)Reagent, handle in fume hood
Dichloromethane (DCM)84.93--100 mLExtraction Solvent
Saturated NaHCO₃ solution---~150 mLNeutralization
Anhydrous MgSO₄ or Na₂SO₄---~5 gDrying agent
Crushed Ice---~250 gFor quenching
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Reflux condenser with a drying tube (CaCl₂)

  • Ice-water bath

  • Heating mantle

  • 1 L beaker for quenching

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure

Protocol_Workflow Figure 2: Experimental Workflow A 1. Prepare Vilsmeier Reagent (POCl₃ added to DMF at 0-5°C) B 2. Add Substrate (1-Propyl-3-methylpyrazole) A->B C 3. Reaction Heating (Heat to 80-90°C for 4-6 h) B->C D 4. Reaction Quench (Critical) (Slowly add mixture to ice) C->D E 5. Neutralization (Adjust pH to 7-8 with NaHCO₃) D->E F 6. Extraction (Extract with Dichloromethane) E->F G 7. Drying & Concentration (Dry with MgSO₄, evaporate solvent) F->G H 8. Purification & Analysis (Column Chromatography / Recrystallization) G->H

Caption: Step-by-step workflow for the synthesis protocol.

Part A: Preparation of the Vilsmeier Reagent

  • Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and thermometer. Ensure the setup is dry and under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Place the flask in an ice-water bath. Add anhydrous DMF (3.86 mL) to the flask and begin stirring. Allow the DMF to cool to 0-5°C.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (1.86 mL) dropwise from the dropping funnel to the cold, stirring DMF over 20-30 minutes.

    • Causality: This addition is highly exothermic. A slow, controlled addition is critical to prevent a runaway reaction and to ensure the stable formation of the Vilsmeier reagent.[6][13] Maintain the internal temperature below 10°C throughout the addition. The mixture will become thick and may solidify, which is normal.

Part B: Formylation Reaction

  • Substrate Addition: Once the POCl₃ addition is complete, remove the ice bath and add the 1-propyl-3-methylpyrazole (1.24 g) to the Vilsmeier reagent.

  • Heating: Equip the flask with a reflux condenser and a drying tube. Heat the reaction mixture to 80-90°C using a heating mantle.

    • Causality: Heating provides the necessary activation energy for the electrophilic attack of the pyrazole on the Vilsmeier reagent. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).[5][14]

Part C: Work-up and Isolation

  • Quenching (Critical Safety Step): Prepare a 1 L beaker containing ~250 g of crushed ice and a stir bar. After the reaction is complete, cool the reaction flask to room temperature. Very slowly and carefully, pour the reaction mixture in a thin stream into the vigorously stirring ice.

    • Causality: This "reverse quench" is the safest method for workup.[13] It serves two primary purposes: it hydrolyzes the iminium salt intermediate to the desired aldehyde and safely decomposes the excess, highly reactive POCl₃. The process is extremely exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.[13]

  • Neutralization: Continue stirring the aqueous mixture for 30-60 minutes. Slowly add saturated sodium bicarbonate (NaHCO₃) solution until the pH of the mixture is neutral to slightly basic (pH 7-8).

    • Causality: Neutralization is required to quench the acids (HCl and H₃PO₄) produced during the quench and to deprotonate the product, making it extractable into an organic solvent.[15]

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Part D: Purification

  • Purification: The crude product, typically an oil or a low-melting solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Product Characterization

The expected product is 1-propyl-3-methyl-1H-pyrazole-4-carbaldehyde . While experimental data for this exact molecule is not published, the following characteristics can be predicted based on analogous structures found in the literature.[16][17][18]

AnalysisExpected ResultRationale / Key Feature
¹H NMR (400 MHz, CDCl₃)δ 9.8-9.9 (s, 1H), 7.9-8.0 (s, 1H), 4.1-4.2 (t, 2H), 2.3-2.4 (s, 3H), 1.8-1.9 (m, 2H), 0.9-1.0 (t, 3H)Singlet for aldehyde proton (CHO). Singlet for C5-H of pyrazole. Signals for N-propyl and C3-methyl groups.
¹³C NMR (100 MHz, CDCl₃)δ ~185 (CHO), ~155 (C3), ~135 (C5), ~115 (C4), ~50 (N-CH₂), ~23 (CH₂), ~13 (CH₃), ~11 (C3-CH₃)Downfield signal for aldehyde carbonyl carbon.
FT-IR (film, cm⁻¹)~2960, ~2870 (C-H stretch), ~1680 (C=O aldehyde stretch), ~1520 (C=N/C=C stretch)Strong, characteristic carbonyl stretch for the aldehyde group.[15][16]
Mass Spec (ESI+) m/z [M+H]⁺ = 153.10Calculated for C₈H₁₂N₂O.

Safety and Troubleshooting

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water.[13] Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching step are highly exothermic. Strict temperature control and slow addition rates are essential for safety.

  • Troubleshooting:

    • Low Yield: May result from incomplete reaction (extend heating time), degradation during workup (ensure quench is kept cold), or insufficient Vilsmeier reagent (use fresh, anhydrous reagents).

    • No Reaction: Ensure reagents are anhydrous. Water will rapidly decompose both POCl₃ and the Vilsmeier reagent.

    • Side Reactions: In some substrates, chlorination can occur.[6] This is less common for simple pyrazoles but can be minimized by using the minimum necessary amount of POCl₃ and controlling the temperature.

References

  • Al-Masoudi, W. A., & Al-Khafaji, N. Q. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate. [Link]

  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research. [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

  • Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. [Link]

  • 1H-pyrazole-4-carbaldehyde. PubChem. [Link]

  • Patel, D. R., et al. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. [Link]

  • 1H-pyrazole-4-carboxaldehyde, 1-ethyl-. SpectraBase. [Link]

  • 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde. SpectraBase. [Link]

  • Vilsmeier-Haack Reaction Mechanism. YouTube. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Warashina, T., et al. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development. [Link]

  • Vilsmeier-Haack Reaction. YouTube. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Formylation. SynArchive. [Link]

  • Catalytic Vilsmeier-Haack Type Formylation of Indoles. Organic Syntheses. [Link]

  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Oriental Journal of Chemistry. [Link]

  • Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. [Link]

  • H3PO4 catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4. Indian Academy of Sciences. [Link]

  • Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluation of their antioxidant and anti-inflammatory activity. Semantic Scholar. [Link]

Sources

Method

Application Notes &amp; Protocols: Nucleophilic Aromatic Substitution (SNAr) on the 5-Chloropyrazole Ring

Introduction: The Strategic Importance of 5-Chloropyrazoles The pyrazole core is a cornerstone of modern medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 5-Chloropyrazoles

The pyrazole core is a cornerstone of modern medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds.[1] Among functionalized pyrazoles, 5-chloropyrazoles stand out as exceptionally versatile synthetic intermediates. The chlorine atom at the C5 position acts as an effective leaving group, enabling a wide range of molecular elaborations through Nucleophilic Aromatic Substitution (SNAr).

This reactivity is primarily due to the electron-deficient nature of the pyrazole ring, which is further activated by the two adjacent nitrogen atoms.[2] This inherent electronic property makes the C5 position susceptible to attack by a diverse array of nucleophiles, providing a robust and reliable method for constructing C-N, C-O, and C-S bonds.[3][4] These linkages are fundamental to the assembly of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.

This guide provides a detailed exploration of the SNAr reaction on the 5-chloropyrazole ring, covering the underlying mechanism, critical reaction parameters, detailed experimental protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.

The SNAr Mechanism on the 5-Chloropyrazole Ring

Nucleophilic aromatic substitution is a classical reaction wherein a nucleophile displaces a leaving group on an aromatic ring.[5] Unlike the SN1 and SN2 reactions common in aliphatic chemistry, the SNAr reaction on an aromatic system like 5-chloropyrazole proceeds via a distinct two-step addition-elimination mechanism.[6][7]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the chlorine (the ipso-carbon).[8] This addition step breaks the aromaticity of the pyrazole ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex (or σ-complex).[6][9] The presence of the two ring nitrogen atoms is crucial, as they help to delocalize and stabilize the negative charge through resonance, thereby lowering the activation energy of this rate-determining step.[9][10]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity In the second, typically faster step, the leaving group (chloride ion, Cl⁻) is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the pyrazole ring, yielding the final substituted product.[6]

Caption: The Addition-Elimination mechanism of SNAr on a 5-chloropyrazole ring.

Optimizing Reaction Parameters: A Guide to Success

The efficiency and outcome of an SNAr reaction are highly dependent on the interplay of several key parameters. Careful optimization is crucial for achieving high yields and purity.

The Nucleophile

A wide variety of nucleophiles can be employed. The choice depends on the desired final product.

  • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are commonly used to form 5-aminopyrazoles.[11]

  • O-Nucleophiles: Alcohols and phenols, typically used as their corresponding alkoxides or phenoxides, yield 5-alkoxy/aryloxypyrazoles.

  • S-Nucleophiles: Thiols, used as thiolates, are effective for synthesizing 5-thioether pyrazoles.[8]

The nucleophilicity of the attacking species is paramount. Stronger nucleophiles generally lead to faster reaction rates. For weaker nucleophiles like alcohols or thiols, prior deprotonation with a suitable base is essential to generate the more potent alkoxide or thiolate anion.[8]

The Base

The role of the base is twofold:

  • To deprotonate the nucleophile: For nucleophiles like amines, alcohols, or thiols, a base is required to generate the more reactive anionic species or to act as a proton scavenger.[12]

  • To neutralize the HCl byproduct: The reaction generates HCl, which must be neutralized to prevent protonation of the nucleophile or the product, thereby driving the reaction to completion.

Commonly used bases range from organic amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to stronger inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH).[8][12] The strength of the base should be matched to the pKa of the nucleophile.

The Solvent

Polar aprotic solvents are the preferred medium for SNAr reactions.[3] These solvents can solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. Furthermore, they effectively stabilize the charged Meisenheimer complex, accelerating the rate-determining addition step.

Recommended Solvents:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (MeCN)

  • 1,4-Dioxane

Note: Many traditional polar aprotic solvents like DMF and NMP are now classified as reprotoxic and should be substituted where possible.[8] Greener alternatives like DMSO or acetonitrile should be considered.

Temperature

SNAr reactions are often conducted at elevated temperatures, typically ranging from 80 °C to 150 °C, to overcome the activation energy barrier.[13] Microwave irradiation can also be a highly effective method for accelerating these reactions, often reducing reaction times from hours to minutes.[14]

Summary of Typical Reaction Conditions
Nucleophile ClassTypical Base(s)Recommended Solvent(s)Temperature Range (°C)
Amines (N-Nu) K₂CO₃, Cs₂CO₃, Et₃N, DIPEADMF, DMSO, NMP, Dioxane80 - 120
Alcohols (O-Nu) NaH, K₂CO₃, KOt-BuTHF, DMF, Dioxane60 - 110
Thiols (S-Nu) K₂CO₃, NaOH, NaHDMF, DMSO, EtOH25 - 100

Experimental Protocols

The following protocols provide a generalized framework. Researchers should optimize stoichiometry, temperature, and reaction time for their specific substrates.

Caption: A generalized workflow for SNAr reactions.

Protocol 1: Synthesis of a 5-Aminopyrazole Derivative

This protocol describes a general procedure for the reaction of a 5-chloropyrazole with a primary or secondary amine.

  • Reagents & Equipment:

    • Substituted 5-chloropyrazole (1.0 eq)

    • Amine nucleophile (1.1 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous DMF or DMSO (0.2 - 0.5 M)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the 5-chloropyrazole (1.0 eq), the amine (1.2 eq), and the base (2.0 eq).

    • Add the anhydrous solvent via syringe to achieve the desired concentration.

    • Stir the mixture and heat to 80-110 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

    • Cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 5-aminopyrazole.

Protocol 2: Synthesis of a 5-Alkoxypyrazole Derivative

This protocol details the synthesis of a pyrazole ether via reaction with an alcohol.

  • Reagents & Equipment:

    • Substituted 5-chloropyrazole (1.0 eq)

    • Alcohol nucleophile (1.5 - 2.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

    • Anhydrous THF or DMF (0.2 - 0.5 M)

    • Three-neck round-bottom flask with dropping funnel and condenser

    • Magnetic stirrer and heating mantle

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry three-neck flask under an inert atmosphere, add NaH (1.5 eq).

    • Add anhydrous THF or DMF and cool the suspension to 0 °C in an ice bath.

    • Slowly add the alcohol (1.5 eq) dropwise via syringe or dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

    • Add a solution of the 5-chloropyrazole (1.0 eq) in the same anhydrous solvent to the alkoxide suspension.

    • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water or saturated ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

    • Concentrate the solvent and purify the crude product by flash column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient temperature.2. Base too weak to deprotonate nucleophile.3. Nucleophile is too weak/sterically hindered.4. Reagents or solvent not anhydrous (for moisture-sensitive bases like NaH).1. Increase reaction temperature or use microwave heating.2. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃; K₂CO₃ → NaH).3. Use a more nucleophilic reagent or consider a metal-catalyzed cross-coupling reaction.4. Ensure all glassware is oven-dried and use anhydrous solvents.
Multiple Products/Side Reactions 1. Competing reaction at another site on the pyrazole or nucleophile.2. Base-mediated decomposition of starting material or product.3. For N-unsubstituted pyrazoles, reaction at the ring nitrogen is possible.1. Use a protecting group strategy if the nucleophile has multiple reactive sites.2. Lower the reaction temperature and extend the reaction time; use a milder base.3. Protect the pyrazole N-H (e.g., as a SEM or BOC group) prior to the SNAr reaction.
Difficulty in Purification 1. Product and starting material have similar polarity.2. Residual high-boiling solvent (DMF, DMSO) present.1. Drive the reaction to full conversion. If separation is still difficult, try a different eluent system or reverse-phase chromatography.2. After extraction, perform multiple aqueous washes to remove residual DMF/DMSO. For DMSO, a water/heptane wash can be effective.

Conclusion

The nucleophilic aromatic substitution on 5-chloropyrazoles is a powerful and highly reliable transformation in the synthetic chemist's toolkit. By understanding the underlying mechanism and carefully controlling key reaction parameters such as the choice of nucleophile, base, solvent, and temperature, researchers can efficiently generate a diverse library of substituted pyrazoles. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this pivotal reaction in drug discovery and materials science.

References

Sources

Application

Application Note: Chemoselective Oxidation of 5-Chloro-3-methyl-1-propylpyrazole-4-carbaldehyde to its Carboxylic Acid Derivative

Introduction & Scope Pyrazole-4-carboxylic acids are privileged structural motifs in modern drug discovery and agrochemical development, frequently serving as core scaffolds for succinate dehydrogenase (SDH) inhibitor fu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Pyrazole-4-carboxylic acids are privileged structural motifs in modern drug discovery and agrochemical development, frequently serving as core scaffolds for succinate dehydrogenase (SDH) inhibitor fungicides and novel herbicides. The transformation of 5-chloro-3-methyl-1-propylpyrazole-4-carbaldehyde to 5-chloro-3-methyl-1-propylpyrazole-4-carboxylic acid requires a highly chemoselective oxidation method. Harsher oxidants (e.g., Jones reagent or


) risk over-oxidation, degradation of the pyrazole core, or unwanted side reactions with the propyl chain.

This application note details an optimized, transition-metal-free Pinnick Oxidation protocol. This method offers a highly reliable, scalable, and mild pathway to achieve >90% isolated yields of the target carboxylic acid without compromising the integrity of the heterocyclic ring[1].

Mechanistic Rationale

The Pinnick oxidation utilizes sodium chlorite (


) as the primary oxidant under mildly acidic conditions (pH 3.0–4.0), maintained by a sodium dihydrogen phosphate (

) buffer[2]. The active oxidizing species is chlorous acid (

), which adds to the aldehyde to form a transient hydroxyallyl chlorite intermediate. Subsequent pericyclic fragmentation yields the desired carboxylic acid and hypochlorous acid (

)[3].

Causality of Experimental Choices:

  • The Scavenger (2-methyl-2-butene): The byproduct

    
     is a highly reactive, non-selective electrophilic chlorinating agent. If left unquenched, it will chlorinate the pyrazole ring or the alkyl substituents, and rapidly degrade the 
    
    
    
    reagent. To prevent this, 2-methyl-2-butene is added in large excess. It outcompetes the pyrazole substrate for
    
    
    , forming inert 3-chloro-2-methylbutan-2-ol and ensuring absolute chemoselectivity[3].
  • The Solvent System (t-BuOH /

    
    ): tert-Butanol is chosen as the organic co-solvent because it is fully miscible with water, effectively solubilizes the lipophilic pyrazole substrate, and is completely sterically hindered and inert to oxidative degradation[4].
    

Mechanism A 5-Chloro-3-methyl- 1-propylpyrazole- 4-carbaldehyde B Chlorous Acid (HClO2) Addition A->B H+, NaClO2 C Hydroxyallyl Chlorite Intermediate B->C D Pericyclic Fragmentation C->D E 5-Chloro-3-methyl- 1-propylpyrazole- 4-carboxylic acid D->E Main Pathway F Hypochlorous Acid (HOCl) Byproduct D->F Byproduct G Scavenged by 2-methyl-2-butene F->G Prevents chlorination

Figure 1: Mechanistic pathway of the Pinnick oxidation, highlighting critical HOCl scavenging.

Experimental Protocol

Quantitative Reagent Data

The following table outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis, designed for optimal mass balance and high-throughput scalability.

ReagentFunctionMW ( g/mol )EquivalentsAmount
5-Chloro-3-methyl-1-propylpyrazole-4-carbaldehyde Substrate186.641.01.87 g
Sodium chlorite (

, 80% tech grade)
Oxidant90.441.51.70 g
Sodium dihydrogen phosphate (

)
Buffer (pH 3.5)119.983.03.60 g
2-Methyl-2-butene

Scavenger
70.135.05.30 mL
tert-Butanol (

-BuOH)
Organic Solvent74.12N/A25.0 mL
Deionized Water (

)
Aqueous Solvent18.02N/A25.0 mL
Step-by-Step Methodology

Workflow S1 Step 1: Substrate Dissolution (t-BuOH + 2-methyl-2-butene) S2 Step 2: Buffer Addition (Aqueous NaH2PO4) S1->S2 S3 Step 3: Oxidant Addition (Aqueous NaClO2 dropwise at 0°C) S2->S3 S4 Step 4: Biphasic Reaction (Stir vigorously at RT for 3-4 h) S3->S4 S5 Step 5: Quenching & Evaporation (Remove volatiles under vacuum) S4->S5 S6 Step 6: Acidification & Isolation (pH 2.0-2.5, Filter precipitate) S5->S6

Figure 2: Step-by-step experimental workflow for the Pinnick oxidation of the pyrazole substrate.

  • Preparation & Scavenging Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole-4-carbaldehyde (1.87 g, 10.0 mmol) in 25 mL of

    
    -BuOH. Add 2-methyl-2-butene (5.30 mL, 50.0 mmol) to the solution and stir at room temperature for 5 minutes.
    
  • Buffer Integration: Dissolve

    
     (3.60 g, 30.0 mmol) in 10 mL of deionized water. Transfer this aqueous buffer to the reaction flask. Cool the resulting biphasic mixture to 0 °C using an ice-water bath.
    
  • Controlled Oxidation: Dissolve

    
     (1.70 g of 80% reagent, 15.0 mmol) in 15 mL of deionized water. Add this solution dropwise  to the vigorously stirring reaction mixture over 15–20 minutes. Note: Dropwise addition at 0 °C is critical to prevent local concentration spikes that lead to the rapid decomposition of 
    
    
    
    into toxic chlorine dioxide gas (
    
    
    )[5].
  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Maintain vigorous stirring (>800 rpm) for 3 to 4 hours to ensure maximum mass transfer across the biphasic interface. Monitor the reaction via TLC (Hexanes/EtOAc 1:1, UV detection at 254 nm) until the aldehyde spot is fully consumed.

  • Workup & Extraction: Once complete, concentrate the mixture under reduced pressure (water bath at 30 °C) to selectively remove the volatile 2-methyl-2-butene and the majority of

    
    -BuOH. Dilute the remaining aqueous residue with 30 mL of water and wash with Dichloromethane (DCM) (2 x 15 mL). This extraction removes any trace unreacted aldehyde and the 3-chloro-2-methylbutan-2-ol byproduct, leaving the deprotonated carboxylic acid in the aqueous layer.
    
  • Isolation: Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until the pH reaches 2.0–2.5 (verify with pH paper). The product, 5-chloro-3-methyl-1-propylpyrazole-4-carboxylic acid, will crash out as a pristine white precipitate. Filter the solid under vacuum, wash with ice-cold deionized water (2 x 10 mL), and dry in a vacuum oven at 45 °C overnight.

Expected Analytical Characterization

A successful synthesis will yield a highly pure product without the need for column chromatography. Below are the expected analytical parameters for self-validation.

ParameterExpected Data Profile
Yield 1.86 g – 1.95 g (92% – 96% Theoretical Yield); White crystalline solid.

H NMR (400 MHz, DMSO-

)

12.85 (br s, 1H, -COOH), 4.12 (t, J = 7.1 Hz, 2H, N-

), 2.38 (s, 3H, pyrazole-

), 1.75 (h, J = 7.3 Hz, 2H, -

-), 0.88 (t, J = 7.4 Hz, 3H, -

).

C NMR (100 MHz, DMSO-

)

163.5 (C=O), 150.2 (C-3), 128.4 (C-5), 110.1 (C-4), 51.2 (N-

), 22.8 (

), 13.5 (pyrazole-

), 11.2 (

).
LC-MS (ESI+) Calculated for


: 203.06; Found: 203.1

Troubleshooting & Optimization Insights

  • Stalled Reaction / Incomplete Conversion: Because the reaction is biphasic, the mass transfer rate between the aqueous oxidant and the organic substrate dictates the reaction kinetics. If starting material persists after 4 hours, increase the stirring speed. Do not add more oxidant before ensuring the stirring vortex is reaching the bottom of the flask.

  • Yellow/Green Gas Evolution: The appearance of a yellow-green tint in the headspace indicates the formation of chlorine dioxide (

    
    ). This occurs if the pH drops below 3.0 or if 
    
    
    
    is added too rapidly. Ensure the
    
    
    buffer is accurately weighed and the oxidant is added strictly dropwise at 0 °C[5].
  • Product Oiling Out During Acidification: If the product forms a sticky oil instead of a crystalline solid upon the addition of HCl, it may be due to residual

    
    -BuOH in the aqueous layer. Ensure the initial evaporation step (Step 5) thoroughly removes the organic volatiles before acidification.
    

References

  • Kraus, G. A., & Roth, B. (1980). Pinnick oxidation. Wikipedia. URL: [Link]

  • Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. (2023). PSIBERG. URL:[Link]

  • Buron, F., et al. (2023). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Alqahtani, A. M., et al. (2019). Mechanistic investigations on Pinnick oxidation: a density functional theory study. ResearchGate. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Utilizing 5-Chloro-1-propylpyrazole as a Scaffold for Novel COX-2 Inhibitors

Abstract These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 5-chloro-1-propylpyrazole core as a foundational scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 5-chloro-1-propylpyrazole core as a foundational scaffold for the design and synthesis of next-generation selective cyclooxygenase-2 (COX-2) inhibitors. We will delve into the mechanistic rationale, structure-activity relationships (SAR), detailed synthetic protocols, and robust in vitro evaluation methodologies. This document is structured to provide not only step-by-step instructions but also the underlying scientific principles to empower rational drug design and accelerate the discovery of potent and selective anti-inflammatory agents.

Introduction: The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzyme is responsible for converting arachidonic acid into prostanoids, which are critical mediators of physiological and pathophysiological processes.[1] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in homeostatic functions like gastric protection and platelet aggregation, and COX-2, which is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.[2][3]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both isoforms.[4] While their inhibition of COX-2 provides therapeutic anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 often leads to significant gastrointestinal side effects, including ulcers and bleeding.[5][6] This understanding spurred the development of selective COX-2 inhibitors, known as "coxibs," designed to offer the therapeutic benefits of NSAIDs with a reduced risk of gastric toxicity.[2][7]

The pyrazole heterocycle is a well-established and privileged scaffold in the design of COX-2 inhibitors, with the blockbuster drug Celecoxib serving as a prime example.[5][8] The specific structural features of pyrazole derivatives allow them to fit preferentially into the larger, more flexible active site of the COX-2 enzyme compared to COX-1.[2] This guide focuses on a specific, functionalized pyrazole core, 5-chloro-1-propylpyrazole, as a versatile starting point for novel inhibitor development.

Part 1: The 5-Chloro-1-propylpyrazole Scaffold: A Strategic Design Choice

The selection of the 5-chloro-1-propylpyrazole scaffold is based on established structure-activity relationship (SAR) principles for diarylheterocyclic COX-2 inhibitors.[9]

  • The Pyrazole Core: Provides the fundamental heterocyclic structure that orients key substituents in the correct three-dimensional space for insertion into the COX-2 active site.[5][10]

  • The N1-Propyl Group: This alkyl substituent occupies a hydrophobic pocket within the enzyme's active site, contributing to binding affinity. Its size and character can be modified to optimize van der Waals interactions.

  • The C5-Chloro Group: The presence of a halogen, specifically chlorine, at this position has been shown in various heterocyclic systems to enhance COX-2 selectivity and overall inhibitory potency.[11][12] It can form favorable interactions within the active site and influence the electronic properties of the pyrazole ring.

  • C3 and C4 Positions: These positions are the primary points for introducing the critical pharmacophoric elements required for potent and selective COX-2 inhibition. Typically, a substituted phenyl ring at C3 and, most importantly, an aryl group bearing a p-sulfonamide (SO₂NH₂) or a similar hydrogen-bond donor/acceptor at C4 are essential for high-affinity binding.[11] The sulfonamide moiety is known to interact with a key arginine residue (Arg513) in a secondary pocket unique to the COX-2 active site.[11]

Below is a logical diagram illustrating the key SAR considerations for modifying the 5-chloro-1-propylpyrazole scaffold.

SAR_Logic scaffold 5-Chloro-1-propylpyrazole Scaffold sub_n1 N1-Propyl Group (Hydrophobic Pocket) scaffold->sub_n1 Occupies sub_c5 C5-Chloro Group (Enhances Potency/ Selectivity) scaffold->sub_c5 Key Feature sub_c3 C3 Position (Aryl Substitution) scaffold->sub_c3 Modification Site sub_c4 C4 Position (Aryl-SO2NH2 Moiety) scaffold->sub_c4 Modification Site target High Affinity & Selective COX-2 Inhibition sub_c3->target Contributes to Core Binding sub_c4->target CRITICAL for Selectivity (Arg513)

Caption: Structure-Activity Relationship (SAR) for the pyrazole scaffold.

Part 2: Synthesis of a Model Inhibitor

This section provides a representative, multi-step protocol for the synthesis of a target inhibitor, 4-(5-(4-(aminosulfonyl)phenyl)-3-phenyl-1-propyl-1H-pyrazol-4-yl)benzenesulfonamide , starting from commercially available materials. This process illustrates the general workflow for elaborating the core scaffold.

Synthesis_Workflow start 1,3-Diketone Formation step2 Pyrazole Cyclization start->step2 step3 N-Alkylation step2->step3 step4 Chlorination step3->step4 step5 Suzuki Coupling (Final Product) step4->step5

Caption: General synthetic workflow for pyrazole-based inhibitors.

Protocol 2.1: Synthesis of 5-chloro-3-phenyl-1-propyl-1H-pyrazole-4-carbaldehyde

This protocol is a generalized adaptation based on established pyrazole synthesis methodologies. Researchers must ensure all reactions are performed in a properly ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize a key intermediate from which the final inhibitor can be built.

Materials:

  • Phenylacetaldehyde

  • Ethyl formate

  • Sodium ethoxide (NaOEt)

  • Propylhydrazine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH), Diethyl ether (Et₂O), Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: 1,3-Diketone Analogue Formation.

    • To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add a mixture of phenylacetaldehyde (1.0 eq) and ethyl formate (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and acidify with dilute HCl. Extract the product with diethyl ether. The resulting intermediate is a β-ketoaldehyde equivalent.

  • Step 2: Pyrazole Formation.

    • Dissolve the crude product from Step 1 in ethanol.

    • Add propylhydrazine (1.0 eq) and a catalytic amount of acetic acid.

    • Reflux the mixture for 4-6 hours. Monitor reaction completion by TLC.[13]

    • Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield crude 3-phenyl-1-propyl-1H-pyrazole.

  • Step 3: Vilsmeier-Haack Formylation & Chlorination.

    • In a flask cooled to 0°C, add phosphorus oxychloride (POCl₃, 3.0 eq) to N,N-dimethylformamide (DMF, 5.0 eq) dropwise with stirring.

    • After 30 minutes, add a solution of the crude pyrazole from Step 2 in DMF.

    • Heat the reaction mixture to 80-90°C for 4-6 hours. This step achieves both chlorination at the 5-position and formylation at the 4-position.[14]

    • Cool the reaction and carefully pour it onto crushed ice.

    • Neutralize with a saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the product with dichloromethane (DCM).

    • Wash the combined organic layers with water and brine, then dry over MgSO₄.

    • Concentrate the solvent and purify the crude product by silica gel column chromatography to obtain the target intermediate, 5-chloro-3-phenyl-1-propyl-1H-pyrazole-4-carbaldehyde .

Part 3: In Vitro Evaluation of COX-2 Inhibition

Once novel compounds are synthesized, their biological activity must be rigorously assessed. The primary evaluation involves determining the compound's potency (IC₅₀) against both COX-1 and COX-2 enzymes to establish its selectivity index (SI).

Protocol 3.1: Fluorometric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a reliable method for high-throughput screening.[15] The assay measures the peroxidase activity of COX, which generates a fluorescent product from a probe.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Test compounds dissolved in DMSO

  • Celecoxib (positive control inhibitor)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute enzymes and prepare working solutions of all reagents according to manufacturer guidelines. Keep enzymes on ice at all times.[15]

    • Prepare serial dilutions of your test compounds and Celecoxib in COX Assay Buffer. The final DMSO concentration in the well should not exceed 1%.

  • Assay Setup (per well):

    • Enzyme Control (100% Activity): 10 µL Assay Buffer + 80 µL Reaction Mix (Buffer, Heme, Probe) + 10 µL Enzyme.

    • Inhibitor Control: 10 µL Celecoxib solution + 80 µL Reaction Mix + 10 µL Enzyme.

    • Test Sample: 10 µL test compound solution + 80 µL Reaction Mix + 10 µL Enzyme.

    • Solvent Control: If DMSO exceeds 0.5%, include a well with the corresponding solvent concentration.

  • Pre-incubation:

    • Add the test compounds/controls and the Reaction Mix to the appropriate wells.

    • Add the diluted enzyme (either COX-1 or COX-2) to all wells except the background control.

    • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[16]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of Arachidonic Acid working solution to all wells.

    • Immediately begin measuring the fluorescence intensity kinetically for 5-10 minutes at 37°C.[15][17]

Protocol 3.2: Cell-Based PGE₂ Immunoassay

Cell-based assays provide more physiologically relevant data by measuring COX-2 activity within a cellular environment.[1] This protocol uses macrophages stimulated to express COX-2.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds and Celecoxib

  • PGE₂ ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of test compounds or Celecoxib. Include a vehicle control (e.g., 0.1% DMSO).

  • COX-2 Induction: Add LPS (e.g., 1 µg/mL) to all wells except the unstimulated control to induce COX-2 expression.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE₂ Quantification: Measure the concentration of Prostaglandin E₂ (PGE₂) in the supernatants using a commercial PGE₂ ELISA kit, following the manufacturer's protocol precisely.[1]

Part 4: Data Analysis and Interpretation

1. IC₅₀ Determination:

  • For both the enzymatic and cell-based assays, calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[1]

2. Selectivity Index (SI) Calculation:

  • The SI is a critical measure of a compound's selectivity for COX-2 over COX-1.

  • Calculate the SI using the following formula: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

A higher SI value indicates greater selectivity for COX-2. Compounds with an SI > 50 are generally considered highly selective.

Sample Data Table:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Celecoxib 15.00.04375
Scaffold-A 25.20.15168
Scaffold-B >500.08>625
Ibuprofen 2.55.10.5

Data are representative and for illustrative purposes only.

The following diagram illustrates the mechanism of selective inhibition.

Inhibition_Mechanism cluster_0 COX-1 Active Site (Narrower) cluster_1 COX-2 Active Site (Larger Side Pocket) cox1 COX-1 celecoxib_cox1 Celecoxib (Bulky) cox1->celecoxib_cox1 Steric Hindrance (Poor Fit) cox2 COX-2 celecoxib_cox2 Celecoxib cox2->celecoxib_cox2 High-Affinity Binding (Inhibition) pocket celecoxib_cox2->pocket Sulfonamide group binds here

Caption: Selective binding of a 'coxib' to the COX-2 active site.

Conclusion

The 5-chloro-1-propylpyrazole scaffold represents a promising and synthetically accessible starting point for the development of novel, potent, and selective COX-2 inhibitors. By leveraging established SAR principles and employing robust synthetic and screening protocols as detailed in these notes, researchers can efficiently design, create, and evaluate new chemical entities. The ultimate goal is the identification of lead compounds with improved efficacy and safety profiles for the treatment of inflammation and pain.

References

  • What is the mechanism of Celecoxib? - Patsnap Synapse.
  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review - ResearchGate.
  • Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition - Benchchem.
  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation | Request PDF - ResearchGate.
  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie.
  • Towards targeting EGFR and COX-2 inhibitors: comprehensive computational studies on the role of chlorine group in novel thienyl-pyrazoline derivative - PubMed.
  • Chemical structure and SAR study of pyrazole derivatives 53a–c and 54a,b - ResearchGate.
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC.
  • (PDF) Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors - ResearchGate.
  • COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical.
  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience.
  • Full article: Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - Taylor & Francis.
  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC.
  • Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity - PMC.
  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed.
  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide - ResearchGate.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regiocontrol in 1-Propyl-3-Methylpyrazole Synthesis

Status: Operational Role: Senior Application Scientist Topic: Regioselectivity Optimization (1,3- vs. 1,5-isomer control) Executive Summary: The "Selectivity Paradox" The synthesis of 1-propyl-3-methylpyrazole is a class...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Regioselectivity Optimization (1,3- vs. 1,5-isomer control)

Executive Summary: The "Selectivity Paradox"

The synthesis of 1-propyl-3-methylpyrazole is a classic problem in heterocyclic chemistry. The core challenge is distinguishing between the desired 1,3-isomer and the thermodynamically or kinetically competing 1,5-isomer .

Whether you are approaching this via Cyclocondensation (Hydrazine + 1,3-Electrophile) or Direct Alkylation (3-Methylpyrazole + Propyl Halide), the reaction naturally trends toward mixtures.[1] This guide provides the protocols to force the regiochemical outcome toward the 1-propyl-3-methylpyrazole target.

Module 1: Method Selection & Decision Matrix

Before starting, determine your pathway. The choice depends on your starting materials and purity requirements.

Method_Selection Start Select Synthesis Route RouteA Route A: Cyclocondensation (Propylhydrazine + C4-Synthon) Start->RouteA RouteB Route B: Direct Alkylation (3-Methylpyrazole + Propyl Halide) Start->RouteB Decision1 Do you require >95% regioselectivity without chromatography? RouteA->Decision1 RouteB->Decision1 ResultA Risk: High 1,5-isomer formation. Requires Enaminones or Fluorinated Solvents. Decision1->ResultA Route A Selected ResultB Benefit: Sterics favor 1,3-isomer. Easier purification. Decision1->ResultB Route B Selected

Figure 1: Decision matrix for selecting the synthesis route based on selectivity risks.

Module 2: Direct Alkylation (The Recommended "Steric Control" Route)[1]

This is often the preferred industrial route because it leverages steric hindrance to favor the 1,3-isomer.

The Science: 3-Methylpyrazole exists in tautomeric equilibrium.[1] However, under anionic conditions (irreversible deprotonation), the negative charge is delocalized. Alkylation follows an


 mechanism.[1] The nitrogen adjacent to the methyl group (N1) is sterically hindered.[1] The distal nitrogen (N2) is exposed.[1] Therefore, the major product is 1-propyl-3-methylpyrazole  (alkylation at the distal nitrogen).[1]

Protocol 1: Anionic Alkylation (High Selectivity)

  • Reagents: 3-Methylpyrazole, Sodium Hydride (NaH), 1-Bromopropane, THF.[1]

  • Mechanism: Kinetic control via steric hindrance.[1]

Step-by-Step Guide:

  • Deprotonation: Suspend NaH (1.2 equiv, 60% dispersion) in anhydrous THF at 0°C. Add 3-methylpyrazole (1.0 equiv) dropwise.

    • Why: Strong base ensures complete formation of the pyrazolate anion, removing tautomeric ambiguity [1].

  • Alkylation: Stir for 30 min, then add 1-bromopropane (1.1 equiv) slowly.

  • Temperature: Warm to Room Temperature (RT) and stir for 4-6 hours.

    • Note: Do not heat initially.[1] High heat can increase the energy of the system, potentially allowing the minor pathway (attack at the hindered N) to compete.

  • Workup: Quench with water, extract with EtOAc.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low 1,3:1,5 Ratio (< 3:1) Counter-ion Effect: The cation is coordinating too tightly to the distal nitrogen.[1]Add 15-Crown-5: This sequesters the Na+ ion, creating a "naked" anion that is more sensitive to steric steering, enhancing attack at the unhindered position [2].
Incomplete Conversion Poor Nucleophilicity: Alkyl bromide is too slow.[1]Switch to Iodide: Use 1-Iodopropane or add catalytic KI (Finkelstein condition).[1]
Formation of Quaternary Salt Over-alkylation: Reaction run too long or with excess alkyl halide.[1]Strict Stoichiometry: Limit alkyl halide to 1.05 equiv.
Module 3: Cyclocondensation (The "Electronic Control" Route)

If you must use propylhydrazine, be warned: Standard reaction with 4,4-dimethoxy-2-butanone (or acetylacetone) typically favors the undesired 1-propyl-5-methylpyrazole .[1]

The Science: Propylhydrazine has two nitrogens:

  • 
     (Primary): More nucleophilic (Hard nucleophile).[1]
    
  • 
     (Secondary): Less nucleophilic (Soft/Hindered).[1]
    

In standard 1,3-electrophiles (like keto-aldehydes), the aldehyde carbon is the "Hard" electrophile. The


 attacks the aldehyde, and the 

attacks the ketone.
  • Result: The Propyl group ends up on the nitrogen attached to the ketone carbon (Methyl side).[1] This forms the 1,5-isomer.

Protocol 2: The Enaminone Fix To reverse this, you must use an electrophile where the "Methyl side" is the soft acceptor, or use solvent control.

Optimized Conditions:

  • Reagents: Propylhydrazine + 4-(dimethylamino)-3-buten-2-one (Enaminone).[1]

  • Solvent: Ethanol or 2,2,2-Trifluoroethanol (TFE) .[1][2]

Why TFE? Fluorinated alcohols like TFE can invert regioselectivity by hydrogen-bonding to the carbonyl, altering the electrophilicity balance and stabilizing specific transition states [3][4].

Step-by-Step Guide:

  • Dissolution: Dissolve enaminone (1.0 equiv) in TFE.

  • Addition: Add propylhydrazine (1.0 equiv) at 0°C.

  • Cyclization: Stir at RT for 2 hours, then reflux for 1 hour.

  • Mechanism: The enaminone creates a "push-pull" system.[1] The

    
    -carbon becomes the primary site for initial attack by the most nucleophilic nitrogen (
    
    
    
    ).[1]
Module 4: Analytical Validation (QC)

You cannot rely on TLC alone.[1] Isomers often co-elute.[1]

FAQ: How do I definitively distinguish the isomers?

Method A: NOE (Nuclear Overhauser Effect) - The Gold Standard [1]

  • Experiment: Irradiate the

    
     (Propyl) protons.
    
  • Result (1,3-isomer): You should see NOE enhancement of the H4 proton (pyrazole ring proton) and H5 proton .[1] You will NOT see enhancement of the Methyl group.[1]

  • Result (1,5-isomer): You will see strong NOE enhancement of the Methyl group (because they are spatially adjacent).[1]

Method B: C13 NMR Shift

  • 1,3-isomer: The methyl carbon is typically around

    
     10-13 ppm.[1]
    
  • 1,5-isomer: The methyl carbon is slightly deshielded or distinct due to the orthogonal steric clash with the N-propyl group [5].[1]

QC_Flow Sample Purified Product NOE 1D NOE Experiment (Irradiate N-CH2) Sample->NOE SignalA NOE to Methyl Group NOE->SignalA SignalB NOE to Ring Proton (H5) NOE->SignalB Result1 1-Propyl-5-Methyl (UNDESIRED) SignalA->Result1 Result2 1-Propyl-3-Methyl (DESIRED) SignalB->Result2

Figure 2: Analytical logic for isomer identification.

References
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. (2025).[1] Demonstrates the role of base strength (NaH) in controlling anionic alkylation pathways.[1] Link[1]

  • Activation Energy Estimation for Alkylation of Pyrazole. WuXi AppTec. (2025). Discusses the transition state stabilization and cation effects (N1 vs N2 selectivity). Link

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem. (2025).[1][2] Highlights the use of fluorinated alcohols (TFE) to reverse regioselectivity in Knorr synthesis.[1] Link

  • Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Organic Chemistry Portal. (2006). Provides foundational mechanisms for cyclocondensation control.[1] Link

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica. (2007).[1][3] Structural data and NMR confirmation for 1,3-substituted pyrazole systems. Link

Sources

Optimization

Removing phosphorus oxychloride (POCl3) residues from pyrazole product

Technical Support Center: Troubleshooting Residue Removal in Pyrazole Synthesis Overview Phosphorus oxychloride ( ) is a versatile electrophilic reagent heavily utilized in pyrazole chemistry, particularly for Vilsmeier-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting


 Residue Removal in Pyrazole Synthesis 

Overview Phosphorus oxychloride (


) is a versatile electrophilic reagent heavily utilized in pyrazole chemistry, particularly for Vilsmeier-Haack formylations and the conversion of pyrazolones to chloropyrazoles. Despite its utility, its high reactivity and the generation of stubborn phosphoric acid/HCl byproducts often complicate downstream processing. Pyrazoles, being moderately basic and capable of coordinating with phosphorus species, frequently trap 

residues. This guide provides field-proven, causality-driven protocols to ensure complete hydrolysis, safe quenching, and high-purity isolation of pyrazole products.

Troubleshooting & FAQs

Q1: Why does my pyrazole product retain phosphorus residues even after a standard aqueous quench? Causality & Mechanism: A common misconception in organic synthesis is that adding water to a


-mediated reaction instantly yields water-soluble phosphoric acid (

) and hydrochloric acid (HCl). In reality, the hydrolysis of

proceeds stepwise. If the quench is rushed or thermally uncontrolled, incomplete hydrolysis leads to the accumulation of energetic metastable intermediates, predominantly phosphorodichloridic acid (

)[1].

Furthermore, pyrazoles possess a pyridine-like nitrogen with a lone pair that can act as a hydrogen bond acceptor or directly coordinate with these electrophilic phosphorus intermediates. If the aqueous quench is not driven to completion, these pyrazole-phosphorus complexes partition into the organic phase during extraction, manifesting as persistent phosphorus residues in


 or 

NMR spectra.

Q2: How do I safely quench unreacted


 to prevent latent exothermic events and ensure complete hydrolysis? 
Causality & Mechanism: 
Directly adding water to the reaction mixture (direct quench) causes localized superheating, leading to violent exotherms and the volatilization of unreacted 

. The authoritative standard for scaling

reactions is the inverse quench —slowly adding the reaction mixture into a large volume of chilled aqueous base or water[1].

To ensure the destruction of the metastable phosphorodichloridic acid, the quench must be aged. Quantitative


 NMR studies demonstrate that maintaining the quench mixture at a moderately elevated temperature (e.g., 25–30 °C) after the initial exothermic addition phase significantly accelerates the conversion of 

to fully water-soluble inorganic phosphates[2].

Q3: What is the optimal pH for extracting the pyrazole free base while leaving phosphate salts in the aqueous layer? Causality & Mechanism: Pyrazoles typically have a


 (of the conjugate acid) ranging from 2.5 to 3.0. If the aqueous phase is too acidic (pH < 3), the pyrazole will protonate and either remain in the aqueous layer or form an emulsion-stabilizing salt. Adjusting the aqueous phase to pH 7–9  using 

or

ensures the pyrazole is entirely in its neutral, lipophilic free-base form[3]. Meanwhile, all phosphoric acid species are fully deprotonated into highly polar, polyanionic phosphate salts (

,

), which have zero solubility in standard extraction solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

Quantitative Data: Comparison of Quenching Strategies

Quench ReagentExothermicityHydrolysis Rate of Metastable IntermediatesPyrazole State (Pre-Extraction)Phase Separation Quality
Ice Water (Direct) Dangerously HighSlow (Leaves

)
Protonated (HCl salt)Poor (Emulsions common)
Ice Water (Inverse) ModerateModerateProtonated (HCl salt)Fair
10%

(Inverse)
Moderate-High (

gas)
FastFree BaseGood (Requires degassing)
2M

(Inverse)
High (Requires cooling)Very FastFree BaseExcellent (Crisp boundary)

Experimental Protocol: Optimized Inverse Quench & Pyrazole Isolation

This self-validating protocol is designed to ensure complete hydrolysis of


, prevent the survival of phosphorodichloridic acid, and isolate the pyrazole free base without phosphorus contamination.

Step 1: Pre-Quench Preparation

  • Cool the completed

    
     reaction mixture (containing the pyrazole product) to room temperature.
    
  • If a massive excess of

    
     was used as the solvent, distill off the bulk of the unreacted 
    
    
    
    under reduced pressure (approx. 50 mbar, 40 °C) to minimize the thermal load during the quench[3].
  • Dilute the concentrated residue with a water-immiscible, non-reactive solvent (e.g., Toluene or DCM) to reduce viscosity and prevent localized trapping of reagents.

Step 2: The Inverse Quench

  • Prepare a quenching vessel containing 5–10 volumes (relative to the reaction volume) of 2M

    
     or saturated aqueous 
    
    
    
    , chilled to 0–5 °C.
  • Equip the quenching vessel with vigorous mechanical stirring and an internal temperature probe.

  • Add the diluted reaction mixture dropwise to the aqueous base. Critical Control Parameter: Adjust the addition rate to maintain the internal temperature below 20 °C to prevent solvent boiling and violent exotherms[3].

Step 3: Hydrolysis Aging (The Self-Validating Step)

  • Once addition is complete, remove the cooling bath and allow the biphasic mixture to warm to 25–30 °C.

  • Stir vigorously for 1–2 hours. Causality: This aging period is mandatory to hydrolyze the metastable

    
     intermediate completely into inorganic phosphates[1].
    
  • Verify the pH of the aqueous layer using pH paper or a probe. It must remain between 7.5 and 9.0. If it drops below 7, add additional base to validate the neutralization of all generated HCl and

    
    .
    

Step 4: Extraction and Washing

  • Transfer the mixture to a separatory funnel. The pyrazole free base will partition into the organic layer.

  • Separate the phases. Extract the aqueous layer once more with the chosen organic solvent.

  • Wash the combined organic layers with a 5% aqueous

    
     solution (if DMF was used in a Vilsmeier reaction) followed by brine to remove residual water-soluble impurities.
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the phosphorus-free pyrazole.
    

Workflow Visualization

POCl3_Quench_Workflow Reaction Crude Pyrazole Mixture (in POCl3 / Solvent) Distillation Vacuum Distillation (Remove Excess POCl3) Reaction->Distillation Optional (if large excess) Dilution Dilution (Add Toluene/DCM) Reaction->Dilution Direct path Distillation->Dilution InverseQuench Inverse Quench (Add to 2M NaOH, T < 20°C) Dilution->InverseQuench Dropwise addition Aging Hydrolysis Aging (Stir 2h at 25°C, pH 7-9) InverseQuench->Aging Destroys metastable HOPOCl2 PhaseSep Phase Separation Aging->PhaseSep Ensures complete hydrolysis Aqueous Aqueous Phase (Inorganic Phosphates) PhaseSep->Aqueous Discard Organic Organic Phase (Pyrazole Free Base) PhaseSep->Organic Retain FinalProduct Wash, Dry & Concentrate (Pure Pyrazole) Organic->FinalProduct

Optimized inverse quench workflow for POCl3 removal and pyrazole isolation.

References

  • Achmatowicz, M., Thiel, O. R., Colyer, J., Hu, J., Silva Elipe, M. V., Tomaskevitch, J., Tedrow, J. S., & Larsen, R. D. (2010). Hydrolysis of Phosphoryl Trichloride (

    
    ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6), 1490–1500. URL: [Link]
    
  • Organic Process Research & Development. (2005). Process Development and Scale-up of a Selective r1-Adrenoceptor Antagonist. Organic Process Research & Development, 9(1), 80-87. URL: [Link]

Sources

Troubleshooting

Technical Support Center: 5-Chloro-3-methyl-1-propyl-1H-pyrazole Synthesis

The following guide is structured as a Technical Support Center for researchers optimizing the synthesis of 5-chloro-3-methyl-1-propyl-1H-pyrazole . It synthesizes mechanistic insights with practical troubleshooting prot...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers optimizing the synthesis of 5-chloro-3-methyl-1-propyl-1H-pyrazole . It synthesizes mechanistic insights with practical troubleshooting protocols.

Status: Active | Ticket ID: PYR-OPT-5CL | Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering yield bottlenecks in one of two phases: Regioselectivity failure during the initial cyclization (forming the wrong isomer) or Decomposition/Polymerization during the chlorination step (formation of "black tar").

This guide treats the synthesis as a two-module process. We prioritize the 1-propyl-3-methyl regioisomer, which requires specific kinetic control during the hydrazine condensation.

Module 1: The Cyclization Phase (Ring Formation)

Objective: Synthesis of intermediate 3-methyl-1-propyl-1H-pyrazol-5(4H)-one.

The Regioselectivity Challenge

The reaction between propylhydrazine and ethyl acetoacetate can theoretically yield two isomers.

  • Target (Isomer A): 3-methyl-1-propyl-1H-pyrazol-5-one (Desired).

  • Impurity (Isomer B): 5-methyl-1-propyl-1H-pyrazol-3-one (Undesired).

Mechanistic Logic: To get the desired 3-methyl isomer, the terminal nitrogen (


) of the hydrazine must attack the ketone  carbonyl of the ethyl acetoacetate first.
  • The

    
     group is more nucleophilic than the alkylated 
    
    
    
    -propyl group.
  • The ketone is more electrophilic than the ester.

  • Therefore: Under neutral or slightly acidic conditions, the kinetics favor the desired product. Warning: Strong basic conditions can scramble this selectivity.

Optimized Protocol (Step-by-Step)
  • Stoichiometry: 1.0 eq Ethyl Acetoacetate : 1.05 eq Propylhydrazine.

  • Solvent: Ethanol (Anhydrous).

  • Temperature Control (Critical):

    • Start at 0–5°C .[1] Add propylhydrazine dropwise to the keto-ester. This favors the kinetic attack on the ketone.

    • Observation: You should see an exotherm. Do not let T > 20°C during addition.

  • Cyclization: Once addition is complete, warm to Room Temp (1 h), then Reflux (2–4 h). The heat is required to drive the intramolecular attack of the second nitrogen on the ester group (cyclization).

  • Isolation: Evaporate solvent. The product is likely a viscous oil or low-melting solid.

    • Quality Check:

      
       should show a methyl singlet around 
      
      
      
      2.1–2.2 ppm. If the methyl is downfield (
      
      
      2.4+), suspect the wrong isomer.

Module 2: The Chlorination Phase (Functionalization)

Objective: Conversion of the 5-one (tautomer of 5-OH) to 5-Cl using


.
The Yield Killer: "Black Tar" Formation

Users often report the reaction turning into a black, insoluble sludge. This is caused by:

  • Overheating:

    
     decomposition.
    
  • Wet Intermediate: Any residual water from Module 1 reacts violently with

    
    , generating phosphoric acid which catalyzes degradation.
    
  • Lack of Base: The reaction generates

    
    . Without a proton scavenger, the pyrazole ring can degrade.
    
Optimized Protocol (Vilsmeier-Haack Conditions)

Using DMF (N,N-Dimethylformamide) as a catalyst is highly recommended over neat


. It forms a Vilsmeier reagent (chloroiminium species) that is a more potent chlorinating agent, allowing lower temperatures.
  • Drying: Dry the pyrazolone intermediate from Module 1 under high vacuum ( < 5 mbar) for 4 hours. Zero water tolerance.

  • Reagents:

    • Pyrazolone (1.0 eq)

    • 
       (3.0 – 5.0 eq)
      
    • Catalyst: DMF (0.1 – 0.5 eq) or

      
      -Dimethylaniline (1.0 eq).
      
  • Procedure:

    • Cool

      
       to 0°C.
      
    • Add the Pyrazolone slowly (solid addition or solution in dry

      
       if using Vilsmeier conditions).
      
    • Add DMF dropwise.

    • Heat: Slowly ramp to Reflux (approx. 100–110°C) .

    • Time: Monitor by TLC.[2] usually 2–4 hours.

  • Quenching (Safety Critical):

    • Cool reaction to Room Temp.[3]

    • Pour reaction mixture slowly onto Crushed Ice/Water with vigorous stirring.

    • Note: Maintain temperature < 20°C during quench to prevent hydrolysis of the product.

  • Purification: Extract with Dichloromethane (DCM). Wash with

    
     (aq) to remove acid.
    
    • Final Step: Vacuum distillation is preferred for the propyl derivative (likely a liquid/oil), whereas the phenyl analogue is a solid that can be recrystallized.

Visual Troubleshooting Guides

Diagram 1: Reaction Pathway & Isomer Control

ReactionPathway Start Propylhydrazine + Ethyl Acetoacetate Kinetic Kinetic Attack (NH2 on Ketone) Start->Kinetic Low Temp (0°C) Neutral pH Thermodynamic Thermodynamic Attack (NH-R on Ketone) Start->Thermodynamic High Temp Strong Base Intermed_Correct Intermediate: Hydrazone Kinetic->Intermed_Correct Intermed_Wrong Intermediate: Wrong Isomer Thermodynamic->Intermed_Wrong Cyclization Cyclization (Reflux) Intermed_Correct->Cyclization Intermed_Wrong->Cyclization Product_Correct TARGET: 3-Methyl-1-propyl-5-one Cyclization->Product_Correct Major Product Product_Wrong IMPURITY: 5-Methyl-1-propyl-3-one Cyclization->Product_Wrong Minor Product Chlorination Chlorination (POCl3 + DMF) Product_Correct->Chlorination Final FINAL: 5-Chloro-3-methyl-1-propyl-1H-pyrazole Chlorination->Final Yield Optimization

Caption: Pathway selectivity. Green path indicates the optimized route for the 3-methyl isomer.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue User Issue Detected Type1 Wrong Isomer (NMR check) Issue->Type1 Type2 Black Tar / Charring Issue->Type2 Type3 Low Yield / No Reaction Issue->Type3 Sol1 Action: Lower addition temp to 0°C. Ensure slow addition. Type1->Sol1 Sol2 Action: Check moisture content. Use DMF catalyst. Reduce temp. Type2->Sol2 Sol3 Action: Check POCl3 quality. Increase reflux time. Use pressure vessel. Type3->Sol3

Caption: Diagnostic flow for common synthesis failures.

FAQ: Common Failure Modes

Q1: My final product is an oil, but the literature says "recrystallize." Why?

A: Literature often refers to the 1-phenyl or 1-methyl analogues, which are solids. The 1-propyl chain adds significant lipophilicity and rotational freedom, often lowering the melting point below room temperature.

  • Solution: Do not attempt crystallization. Purify via Vacuum Distillation (approx. 110–120°C @ 4–10 torr, based on isopropyl analogue data [4]) or Silica Gel Chromatography (Hexane/EtOAc gradient).

Q2: I am getting a mixture of isomers (approx. 80:20). How do I fix this?

A: This usually happens if the reaction temperature spikes during the initial mixing of hydrazine and ethyl acetoacetate.

  • Solution: The initial attack is kinetically controlled. You must keep the reaction cold (0°C) during the addition. If you add reagents rapidly at room temperature, the thermodynamic product (5-methyl isomer) increases [1].

Q3: The chlorination reaction stalled. Can I add water to push it?

A: ABSOLUTELY NOT. Adding water to hot


 will cause a violent explosion.
  • Solution: If the reaction is slow, add 0.5 eq of N,N-dimethylaniline or DMF . These act as catalysts to form the reactive Vilsmeier intermediate, accelerating the Cl-substitution [3].

References

  • Regioselectivity of Hydrazine Condensations

    • Source: Organic Syntheses, Coll. Vol. 4, p. 351 (General procedure for 1-substituted-3-methyl-5-pyrazolones).
    • URL: (Analogous procedure for methyl/phenyl derivatives).

  • Vilsmeier-Haack Chlorination Optimization

    • Source: Indian Chemical Society, "POCl3-PCl5 mixture: A robust chlorin
    • URL: (General review of POCl3 chlorination mechanisms).

  • Purification & Physical Properties (Isopropyl Analogue)

    • Source: ChemScene Data for 5-Chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole.[4]

    • URL: (Used to approximate boiling points for the propyl derivative).

  • Regiocontrol in Alkyl Pyrazoles

    • Source: BenchChem Technical Guide on Regioselectivity.
    • URL:

Sources

Optimization

Controlling exotherms during propylhydrazine and ethyl acetoacetate condensation

Topic: 1-Propyl-3-Methyl-5-Pyrazolone Synthesis via Knorr Condensation Ticket ID: #PYR-PRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Safety Unit Executive Summary: The Thermal Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Propyl-3-Methyl-5-Pyrazolone Synthesis via Knorr Condensation

Ticket ID: #PYR-PRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Summary: The Thermal Challenge

You are performing a Knorr Pyrazole Synthesis , condensing propylhydrazine with ethyl acetoacetate . While this reaction is chemically robust, it presents a distinct thermal safety profile that catches many researchers off guard.

The reaction proceeds in two distinct kinetic phases:

  • The Kinetic Phase (Exothermic): Rapid formation of the hydrazone intermediate. This releases significant heat immediately upon mixing.

  • The Thermodynamic Phase (Endothermic/Neutral): Cyclization to the pyrazolone ring, which typically requires thermal input (reflux) to drive the elimination of ethanol.

The Danger Zone: The initial mixing. If propylhydrazine is added too quickly to the


-keto ester, the heat of condensation can exceed the cooling capacity of your vessel, leading to solvent boiling, pressure buildup, or a runaway decomposition of the hydrazine.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, you must control these three variables.

ParameterSpecificationScientific Rationale
Dosing Rate < 1.0 mL/min (Scale dependent)The reaction is feed-limited . By restricting the supply of propylhydrazine, you ensure the heat generation rate (

) never exceeds your cooling removal rate (

).
Internal Temperature

(during addition)
Low temperature suppresses side reactions and buffers the system against thermal spikes before the controlled heating phase.
Solvent Choice Ethanol or Acetic AcidActs as a thermal mass (heat sink). Solvent-free (neat) reactions are possible but highly hazardous due to lack of heat dissipation.

The Mechanism & Heat Flow (Visualized)

Understanding where the heat comes from allows you to predict when to apply cooling.

G cluster_0 Critical Control Point Start Reagents (Propylhydrazine + Ethyl Acetoacetate) Inter Intermediate (Hydrazone) Start->Inter Step 1: Condensation (FAST & EXOTHERMIC) Release H₂O Product Product (1-Propyl-3-methyl-5-pyrazolone) Inter->Product Step 2: Cyclization (Requires Heat/Reflux) Release EtOH

Figure 1: Reaction pathway highlighting the initial condensation step as the primary thermal hazard.

Standard Operating Procedure (SOP)

Safety Warning: Propylhydrazine is toxic and a suspected carcinogen.[1] Work in a fume hood. Ensure a Class D fire extinguisher is nearby.

Materials
  • Reagent A: Ethyl Acetoacetate (1.0 eq)

  • Reagent B: Propylhydrazine (1.05 eq) - Note: If using the HCl salt, see FAQ.

  • Solvent: Ethanol (Absolute) - 5 Volumes relative to Reagent A.

Step-by-Step Protocol
  • System Setup:

    • Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring is insufficient for heat transfer on scales >50g), a reflux condenser , and a pressure-equalizing addition funnel (or syringe pump).

    • Insert an internal temperature probe (thermocouple) directly into the liquid phase.

  • Charge the Vessel:

    • Add Ethyl Acetoacetate and Ethanol to the flask.

    • Cool the mixture to 0–5°C using an ice/salt bath.

  • Controlled Addition (The Exotherm):

    • Load Propylhydrazine into the addition funnel.

    • Crucial Step: Begin dropwise addition.[2] Monitor the internal temperature.[3]

    • Rule: If Temp > 15°C, STOP addition immediately. Allow to cool back to 5°C.

    • Target Time: Addition should take 30–60 minutes depending on scale.

  • The Cyclization:

    • Once addition is complete, the mixture will likely be a clear or pale yellow solution (hydrazone formed).

    • Remove the ice bath. Allow to warm to room temperature (20–25°C) over 30 minutes.

    • Apply heat to reflux (approx. 78°C) for 2–4 hours. This drives the ring closure.

  • Workup:

    • Cool to room temperature.[4]

    • Concentrate under reduced pressure (Rotovap) to remove ethanol/water.

    • The product often solidifies or remains as an oil. Recrystallize from Ethyl Acetate/Hexanes if necessary.

Troubleshooting & FAQs

Q1: The temperature spiked to 40°C during addition. Is the batch ruined?

A: Likely not, but you have increased the risk of impurities.

  • The Science: High temperatures during mixing favor the formation of "bis-hydrazones" (where one hydrazine attacks two ester molecules) or oxidation of the hydrazine.

  • Action: Stop addition immediately. Cool down. Analyze the final product by TLC or LC-MS. If you see a major impurity spot, recrystallization will be required.

Q2: I am using Propylhydrazine Hydrochloride (salt), not the liquid free base. Does this change the protocol?

A: YES. This changes the thermodynamics significantly.

  • The Issue: The salt is stable but non-reactive. You must liberate the free base using a base (e.g., Sodium Acetate or NaOH).

  • The Fix: Dissolve the hydrochloride salt in the ethanol first. Add the base (1.0 eq) to neutralize it. This neutralization is ALSO exothermic.

  • Protocol Adjustment: Perform the neutralization at 0°C before adding the ethyl acetoacetate. Filter off the inorganic salts (NaCl) if possible, or proceed with the suspension if using Sodium Acetate.

Q3: The reaction mixture turned dark red/brown. What happened?

A: Oxidation of Propylhydrazine.

  • Cause: Hydrazines are sensitive to oxygen, especially at high pH or high temperature.

  • Prevention: Purge your reaction vessel with Nitrogen or Argon before starting. A dark color often indicates tar formation, which lowers yield but may not ruin the bulk product.

Q4: Can I run this solvent-free (Neat) to save time?

A: Do not do this on a scale >1 gram.

  • Reasoning: Without solvent, there is no heat sink. The adiabatic temperature rise can instantly boil the reagents, leading to a "thermal runaway" or explosion. The solvent is your primary safety barrier.

Process Control Logic

Use this logic flow to automate or manually control your addition step.

ControlLoop Sensor Temp Sensor (Internal Probe) Controller Decision Node (Is Temp < 10°C?) Sensor->Controller Pump Dosing Pump (Propylhydrazine) Controller->Pump Yes (Safe) Stop HALT ADDITION Increase Cooling Controller->Stop No (Risk) Stop->Sensor Wait for Cool Down

Figure 2: Feedback loop for safe reagent addition.

References

  • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • Organic Syntheses. (1941).[2] "3-Methyl-1-phenyl-5-pyrazolone". Org.[2][5][6][7] Synth. Coll. Vol. 1, p.418. (Standard reference for hydrazine/keto-ester condensation safety and method).

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Authoritative text on controlling exothermic additions).

  • Sigma-Aldrich. (2023). "Safety Data Sheet: Propylhydrazine Hydrochloride". (Toxicity and handling data).

Sources

Troubleshooting

Technical Support Center: 5-Chloropyrazole Workup &amp; Hydrolysis Prevention

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Troubleshooting Guide & Experimental Methodologies Core Principles: Why Do 5-Chloropyrazoles Hydrolyze?

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Troubleshooting Guide & Experimental Methodologies

Core Principles: Why Do 5-Chloropyrazoles Hydrolyze?

Q: Why does my 5-chloropyrazole intermediate degrade into a pyrazolone during a standard basic workup?

A: The degradation is driven by Nucleophilic Aromatic Substitution (SNAr). In a pyrazole ring, the 5-position is highly electrophilic. When flanked by electron-withdrawing groups (EWGs) such as a 4-formyl, 4-cyano, or 1-aryl group, the carbon-chlorine bond becomes highly activated[1]. During a standard basic workup (e.g., using NaOH or KOH to neutralize an acidic reaction mixture), the hydroxide anion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) acts as a potent nucleophile. It attacks the C5 position to form an electron-rich Meisenheimer complex, which is stabilized by the adjacent EWGs[2]. Subsequent expulsion of the chloride leaving group yields a 5-hydroxypyrazole, which rapidly and irreversibly tautomerizes to the thermodynamically stable pyrazolone. This mechanism dictates that contact with strong aqueous nucleophiles must be strictly avoided.

Q: How does the substitution pattern dictate the risk level?

A: The rate of SNAr is directly proportional to the electron deficiency of the pyrazole core.

  • High Risk (Immediate Hydrolysis): Pyrazoles bearing strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -acceptors (e.g., 5-chloro-4-formylpyrazole) stabilize the negatively charged Meisenheimer intermediate via resonance, drastically accelerating hydrolysis even under mildly basic conditions.
    
  • Moderate Risk: 1-Aryl groups inductively withdraw electron density, activating the C-Cl bond but to a lesser extent than 4-carbonyls.

  • Low Risk: Alkyl-substituted pyrazoles (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole) provide mild electron donation, increasing kinetic stability, though they remain vulnerable to prolonged exposure to strong bases[3].

Workup Decision Matrix & Workflow

To prevent hydrolysis, the workup strategy must be tailored to the electronic nature of the substrate.

WorkupWorkflow Start Crude 5-Chloropyrazole Reaction Mixture CheckEWG Are strong EWGs present? (e.g., 4-formyl, 1-aryl) Start->CheckEWG HighRisk High SNAr Risk Strict Workup Required CheckEWG->HighRisk Yes LowRisk Moderate SNAr Risk Standard Cold Workup CheckEWG->LowRisk No QuenchChoice Select Quenching Agent HighRisk->QuenchChoice LowRisk->QuenchChoice AvoidBase DO NOT USE: NaOH, KOH, LiOH QuenchChoice->AvoidBase Fatal Error UseWeakBase USE: Cold NaHCO3, Buffer or Solid Scavenger QuenchChoice->UseWeakBase Best Practice TempControl Maintain Temp < 5°C Minimize Aqueous Contact UseWeakBase->TempControl Extraction Extract with Non-Polar Solvent (e.g., MTBE, Toluene) TempControl->Extraction Success Pure 5-Chloropyrazole (Hydrolysis Prevented) Extraction->Success

Decision matrix and optimized workflow for 5-chloropyrazole workup to prevent SNAr hydrolysis.

Troubleshooting & Experimental Protocols

Q: What is the best standard aqueous workup protocol for moderately activated 5-chloropyrazoles?

A: For moderately activated substrates, a temperature-controlled, buffered aqueous workup is highly effective. Lowering the thermal energy kinetically stalls the nucleophilic attack, while a weak base prevents high hydroxide concentrations[4].

Protocol 1: Cold Buffered Aqueous Workup Self-Validating Check: The internal temperature must remain strictly below 5 °C throughout the quench to ensure kinetic suppression of SNAr.

  • Preparation: Pre-chill the crude reaction mixture in an ice-brine bath until the internal temperature reaches 0–2 °C. Prepare a saturated aqueous solution of sodium bicarbonate (

    
    ) and chill it to 0 °C.
    
  • Quenching: Vigorously stir the crude mixture and add the cold

    
     solution dropwise. Monitor the internal temperature, ensuring it does not exceed 5 °C during the exothermic neutralization.
    
  • Dilution: Add a cold, low-polarity organic extraction solvent (e.g., Methyl tert-butyl ether (MTBE) or Toluene). Avoid highly polar solvents like ethyl acetate if possible, as they can carry trace water and hydroxide into the organic phase.

  • Phase Separation: Transfer immediately to a separatory funnel. Shake vigorously, vent, and separate the phases as rapidly as possible to minimize aqueous contact time.

  • Washing & Drying: Wash the organic layer once with cold brine, dry over anhydrous

    
     (avoid 
    
    
    
    ), filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.

Q: My substrate has a 4-formyl group and hydrolyzes even with cold


. How can I isolate it? 

A: Highly activated substrates (like 5-chloro-4-formylpyrazoles) require the complete elimination of aqueous nucleophiles. A non-aqueous, resin-based quench is the most authoritative and reliable method for these fragile intermediates.

Protocol 2: Non-Aqueous Scavenger Workup Self-Validating Check: The absence of a biphasic aqueous system guarantees zero hydroxide-mediated SNAr.

  • Dilution: Dilute the crude reaction mixture with 5 volumes of anhydrous dichloromethane (DCM) or toluene.

  • Scavenging: Add a solid-supported mild base, such as Carbonate-bound Silica Gel (Si-Carbonate) or basic alumina (Brockmann Grade I), at 2.5 equivalents relative to the acid byproduct.

  • Neutralization: Stir the suspension at room temperature for 30 minutes. The solid matrix will neutralize acids and trap polar byproducts without generating free water.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the resin and precipitated salts. Rinse the pad with 2 additional volumes of the organic solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the pure 5-chloropyrazole.

Quantitative Data: Impact of Workup Conditions on Hydrolysis

The following table summarizes the causal relationship between workup parameters (pH, temperature) and the resulting hydrolysis risk for highly activated 5-chloropyrazoles.

Workup Reagent / StrategyApprox. Aqueous pHTemperature (°C)Relative Hydrolysis RiskRecommended Application
1M NaOH / KOH 13 - 1425 °CCritical (>90% loss)Never use. Causes immediate conversion to pyrazolone.
Sat.

~1125 °CHigh (40-60% loss)Avoid for 4-EWG substituted pyrazoles.
Sat.

~825 °CModerate (10-20% loss)Acceptable only for unactivated (alkyl) pyrazoles.
Cold Sat.

~8< 5 °CLow (<5% loss)Standard for moderately activated pyrazoles.
pH 7 Phosphate Buffer 7.0< 5 °CVery Low (<1% loss)Excellent for sensitive substrates; requires high volumes.
Solid Scavenger (Resin) N/A (Non-aqueous)25 °CNone (0% loss)Ideal for highly labile 4-formyl/4-cyano pyrazoles.

Table 1: Matrix of workup conditions and their impact on the SNAr-mediated hydrolysis of activated 5-chloropyrazoles.

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." URL: [Link]

  • Wikipedia. "Nucleophilic aromatic substitution." URL: [Link]

  • Semantic Scholar. "Design, Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety." URL: [Link]

  • MDPI. "5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole." URL: [Link]

Sources

Reference Data & Comparative Studies

Comparative

Characteristic IR absorption bands for 5-chloro-3-methyl-1-propylpyrazole

The following guide provides an in-depth technical analysis of the infrared (IR) absorption characteristics of 5-chloro-3-methyl-1-propylpyrazole . It is designed for analytical chemists and process engineers requiring r...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the infrared (IR) absorption characteristics of 5-chloro-3-methyl-1-propylpyrazole . It is designed for analytical chemists and process engineers requiring robust identification protocols.

Executive Summary

5-chloro-3-methyl-1-propylpyrazole (CAS: 29938-67-8) is a trisubstituted pyrazole intermediate often used in the synthesis of agrochemicals and pharmaceutical scaffolds.[1] Its structural integrity relies on the precise arrangement of the propyl group at


, the methyl group at 

, and the chlorine atom at

.

This guide defines the characteristic IR fingerprint of this molecule, distinguishing it from common process impurities such as the 5-hydroxy tautomer (pyrazolone precursor) and its regioisomer (5-chloro-1-methyl-3-propylpyrazole) .

Key Identification Markers
Functional GroupFrequency Region (

)
Diagnostic Value
C-H Stretch (Aliphatic) 2960 – 2870Confirms Propyl/Methyl alkyl chains.
Pyrazole Ring (

)
1550 – 1450Confirms heteroaromatic core integrity.[2]
C-Cl Stretch 1080 – 750Distinguishes from de-halogenated analogs.
Absence of

/

1700 / 3400Critical: Proves conversion from pyrazolone precursor.

Structural Context & Vibrational Assignments[2][3][4]

The molecule consists of an electron-rich pyrazole ring substituted with an electron-withdrawing chlorine and an electron-donating alkyl chain. This push-pull electronic environment influences the vibrational frequencies of the ring.

Theoretical Band Assignments

The following assignments are derived from spectroscopic data of structural analogs (e.g., 5-chloro-1,3-dimethylpyrazole and 5-chloro-1-phenylpyrazole) and standard heteroaromatic vibrational theory.

Region I: High Frequency (4000 – 2500

)
  • Absence of

    
     : Since the 
    
    
    
    position is substituted with a propyl group, the spectrum must be void of the sharp band at ~3200–3400
    
    
    seen in unsubstituted pyrazoles.
  • Aliphatic

    
     : The propyl and methyl groups dominate this region.
    
    • 
      : ~2960 
      
      
      
    • 
      : ~2930 
      
      
      
    • 
      : ~2870 
      
      
      
Region II: Double Bond Region (1600 – 1400

)
  • Ring Breathing (

    
    ) : Pyrazoles exhibit two characteristic bands in this region due to coupled 
    
    
    
    and
    
    
    vibrations.
    • Band A : ~1540–1560

      
       (Strong, characteristic of 1,3,5-substitution).
      
    • Band B : ~1460–1480

      
       (Medium, often overlaps with 
      
      
      
      scissoring).
Region III: Fingerprint Region (1400 – 600

)
  • 
     Stretch : The attachment of Chlorine to the aromatic ring (
    
    
    
    carbon) typically results in bands in the 1090–1050
    
    
    range (in-plane) and a stronger band at ~750–800
    
    
    .
  • 
     Stretch : The 
    
    
    
    bond appears around 1250–1300
    
    
    .

Comparative Performance Analysis

In a drug development context, "performance" refers to the ability of the analytical method to detect impurities. IR spectroscopy is particularly powerful for monitoring the chlorination reaction (e.g., using


) of the pyrazolone precursor.
Comparison Table: Target vs. Alternatives
FeatureTarget: 5-Cl-3-Me-1-Pr-PyrazoleAlternative 1: Precursor (Pyrazolone)Alternative 2: Regioisomer (1-Me-3-Pr)
State Liquid / Low-melting SolidSolidLiquid / Low-melting Solid
Carbonyl (

)
Absent Strong (~1680-1710

)
Absent
Hydroxyl (

)
Absent Broad (~3200-3500

)*
Absent
C-Cl Stretch Present (~760, 1080

)
AbsentPresent (Shifted <10

)
Fingerprint Distinct pattern for 1,3,5-subst.[3]Distinct patternVery similar; requires NMR

*Note: The precursor often exists in tautomeric equilibrium; both


 and 

bands may be visible depending on the solid-state form.
Diagnostic Workflow Diagram

The following diagram illustrates the logical decision tree for validating the product using IR data.

IR_Validation Sample Unknown Sample (Reaction Product) Check_CO Check 1700 cm⁻¹ Region (Carbonyl Band) Sample->Check_CO Has_CO Band Present Check_CO->Has_CO Yes No_CO Band Absent Check_CO->No_CO No Result_Precursor IDENTIFIED: Starting Material (Pyrazolone) Has_CO->Result_Precursor Check_OH Check 3400 cm⁻¹ Region (N-H / O-H Band) No_CO->Check_OH Has_OH Broad Band Present Check_OH->Has_OH Yes No_OH Band Absent Check_OH->No_OH No Has_OH->Result_Precursor Check_Fingerprint Check Fingerprint (1080 & 760 cm⁻¹) No_OH->Check_Fingerprint Result_Target IDENTIFIED: Target Molecule (5-Cl-3-Me-1-Pr) Check_Fingerprint->Result_Target Matches Reference Result_Isomer AMBIGUOUS: Possible Regioisomer (Requires NMR) Check_Fingerprint->Result_Isomer Minor Shifts

Caption: Decision logic for distinguishing the target chloropyrazole from its oxygenated precursors using IR markers.

Experimental Protocol

To ensure reproducibility and high-quality spectra, the following protocol is recommended. This method assumes the product is a viscous oil or low-melting solid, which is typical for propyl-substituted pyrazoles.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR is preferred over KBr pellets for oils to avoid path length inconsistencies and moisture absorption.

  • Instrument Setup :

    • Crystal : Diamond or ZnSe (Diamond is preferred for hardness).

    • Resolution : 4

      
      .
      
    • Scans : 32 scans (background) / 32 scans (sample).

    • Range : 4000 – 600

      
      .
      
  • Sample Preparation :

    • Ensure the sample is free of solvent (e.g., dichloromethane or ethyl acetate) by high-vacuum drying. Residual solvents will show strong bands (e.g., DCM at 700

      
      ) that interfere with the C-Cl assignment.
      
    • Place 10-20

      
      L of the neat oil onto the center of the ATR crystal.
      
  • Data Acquisition :

    • Apply pressure using the anvil until the absorbance of the strongest band (C-H stretch) is between 0.1 and 1.0 A.U.

    • Acquire the spectrum.[2][4][5][6][7][8][9]

  • Post-Processing :

    • Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

    • Baseline correct if necessary (rarely needed for ATR).

Validation Criteria (Self-Check)
  • Pass : Baseline is flat at 2000–2500

    
    .
    
  • Fail : Strong broad band at 3400

    
     (indicates wet sample or precursor contamination).
    
  • Fail : Sharp peaks at 2350

    
     (indicates poor background subtraction of atmospheric 
    
    
    
    ).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735771, 5-Chloro-3-methyl-1-phenylpyrazole. Retrieved from [Link]

  • Krishnakumar, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A. Retrieved from [Link]

  • UCLA Chemistry. Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 1-Propyl-5-Chloropyrazole

This guide details the mass spectrometry fragmentation patterns of 1-propyl-5-chloropyrazole , specifically focusing on its differentiation from its regioisomer, 1-propyl-3-chloropyrazole . The analysis relies on Electro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of 1-propyl-5-chloropyrazole , specifically focusing on its differentiation from its regioisomer, 1-propyl-3-chloropyrazole . The analysis relies on Electron Ionization (EI) mechanisms, emphasizing the "ortho-effect" unique to the 5-substituted isomer.

Executive Summary

Objective: To provide a definitive structural elucidation guide for distinguishing 1-propyl-5-chloropyrazole from its regioisomers using EI-MS. Core Insight: The proximity of the 5-chloro substituent to the N1-propyl group facilitates a diagnostic "ortho-effect" elimination of HCl, a pathway sterically forbidden in the 3-chloro isomer. Key Diagnostic Ion:


 108 (

).

Chemical Identity & Properties

PropertyDetail
Compound Name 1-propyl-5-chloropyrazole
Molecular Formula

Monoisotopic Mass 144.05 Da (

)
Molecular Ion (

)

144 (100%) / 146 (33%)
Structure Note The N1-propyl group and C5-chlorine atom are vicinal (adjacent), creating steric and electronic interactions absent in the 3-chloro isomer.[1]

Experimental Protocol (Standardized EI-MS)

To reproduce the fragmentation patterns described, ensure the following acquisition parameters. This protocol ensures sufficient internal energy for diagnostic rearrangements.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or dichloromethane.

  • Inlet System: Direct Insertion Probe (DIP) or GC-interface (if volatile).

    • GC Column: DB-5ms or equivalent (non-polar), 30m x 0.25mm.

    • Injector Temp: 250°C (Ensure rapid volatilization without thermal degradation).

  • Ionization Source (EI):

    • Electron Energy: 70 eV (Standard for library comparison).

    • Source Temperature: 230°C.

    • Emission Current: 35

      
      .
      
  • Mass Analyzer: Quadrupole or TOF (Scan range

    
     40–200).
    
  • Data Processing: Background subtract using a region immediately preceding the peak elution.

Fragmentation Analysis & Mechanism

The mass spectrum of 1-propyl-5-chloropyrazole is governed by three primary pathways. The Ortho-Interaction (Pathway C) is the critical differentiator.

Pathway A: N-Alkyl Cleavage (Common)
  • Mechanism: Homolytic cleavage of the N-C bond or McLafferty-like rearrangement.

  • Observation:

    • Loss of Propyl Radical (

      
      ):  Generates the chloropyrazolium cation at 
      
      
      
      101
      .
    • Loss of Propene (

      
      ):  Hydrogen transfer from the propyl chain to the ring (or Cl), eliminating neutral propene to yield 
      
      
      
      102
      .
Pathway B: Halogen Loss (Common)
  • Mechanism: Direct cleavage of the C-Cl bond.

  • Observation:

    • Loss of Cl Radical (

      
      ):  Yields the 1-propylpyrazolium ion at 
      
      
      
      109
      .
    • Note: This peak preserves the propyl chain, confirming the N-alkylated pyrazole core.

Pathway C: The "Ortho-Effect" (Specific to 5-Chloro)
  • Mechanism: The 5-chloro atom is spatially close to the

    
    -hydrogens of the N-propyl group. This proximity facilitates the elimination of Hydrogen Chloride (HCl)  directly from the molecular ion or an intermediate.
    
  • Observation:

    • Loss of HCl (36 Da): Yields a diagnostic radical cation at

      
       108 .
      
    • Differentiation: In the 3-chloro isomer , the Cl and Propyl groups are distant. The loss of HCl is mechanistically unfavorable and typically absent or of negligible intensity.

Summary of Diagnostic Ions
Ion Identity

(

)
Origin5-Chloro Isomer Intensity3-Chloro Isomer Intensity
Molecular Ion 144

StrongStrong
Dechlorinated 109

MediumMedium
Ortho-Elimination 108

Diagnostic (Distinct) Absent / Trace
Depropylated 101

Strong (Base Peak often)Strong
Alkene Loss 102

MediumMedium

Visualizing the Fragmentation Pathways

The following diagram illustrates the mechanistic divergence between the isomers.

Fragmentation M_Ion Molecular Ion [M]+• (m/z 144) Frag_Cl Loss of Cl• [M - 35]+ (m/z 109) M_Ion->Frag_Cl - Cl• Frag_Propyl Loss of Propyl• [M - 43]+ (m/z 101) M_Ion->Frag_Propyl - C3H7• Ortho_Effect ORTHO EFFECT (5-Chloro Specific) M_Ion->Ortho_Effect Isomer_3 3-Chloro Isomer (Distant Groups) Frag_HCl Loss of HCl [M - 36]+• (m/z 108) Ortho_Effect->Frag_HCl Proximity Driven Elimination Isomer_3->Frag_HCl Sterically Forbidden

Figure 1: Mechanistic divergence in fragmentation. The red pathway (Loss of HCl) is the diagnostic marker for the 5-chloro isomer.

Interpretation Checklist for Researchers

When analyzing your spectrum, follow this logic gate:

  • Check Parent Ion: Is

    
     144 present with a 3:1 isotope peak at 146? (Confirms Monochloro-Propyl-Pyrazole).
    
  • Check Alkyl Loss: Is

    
     101 present? (Confirms Propyl group on Nitrogen).
    
  • Apply the Ortho-Test:

    • IF

      
       108 is observed (distinct peak): Confirm 1-propyl-5-chloropyrazole. 
      
    • IF

      
       108 is absent/negligible: Suspect 1-propyl-3-chloropyrazole. 
      

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Pyrazoles. National Institute of Standards and Technology. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier Science. (General reference for "ortho-effect" in azoles).
  • Holzer, W. (2003). NMR and MS studies on N-substituted chloropyrazoles. Monatshefte für Chemie.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Comparative

A Comparative Guide to the Crystal Structure of Bioactive 5-Chloro-3-Methyl-1-Propyl-1H-Pyrazole Derivatives and Their Analogs

Introduction: The Structural Imperative of Pyrazole Scaffolds in Modern Drug Discovery Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the core scaffold of numerous compounds with a vast spec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Imperative of Pyrazole Scaffolds in Modern Drug Discovery

Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the core scaffold of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The biological efficacy of these molecules is intrinsically linked to their three-dimensional architecture. The precise spatial arrangement of atoms and functional groups dictates how a molecule interacts with its biological target, influencing its binding affinity, selectivity, and overall therapeutic potential. Therefore, the detailed analysis of their solid-state structure through single-crystal X-ray crystallography is not merely an academic exercise but a critical step in the rational design of more potent and selective therapeutic agents.[1]

This guide provides a comparative analysis of the crystal structures of 5-chloro-3-methyl-1H-pyrazole derivatives. While focusing on the 1-propyl substituted variant, we will draw comparisons with structurally related and well-characterized analogs, such as 1-phenyl derivatives, to elucidate the impact of substituent changes on crystal packing and intermolecular interactions. By examining key crystallographic parameters and the underlying experimental methodologies, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the structure-activity relationships (SAR) of this vital class of compounds.

Comparative Crystallographic Analysis: Unpacking the Solid State

The substitution at the N1 position of the pyrazole ring significantly influences the molecule's conformation and how it arranges itself in a crystal lattice. This, in turn, affects intermolecular interactions, which are crucial for solubility, stability, and bioavailability. The following table summarizes key crystallographic data for several 5-chloro-3-methyl-1-phenyl-1H-pyrazole derivatives, which serve as valuable comparators for understanding the structural landscape of their 1-propyl counterparts.

Parameter5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[5]N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-ethylphenyl)thiourea[6](E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline[7]
Formula C₁₁H₉ClN₂OC₂₀H₁₉ClN₄OSC₁₇H₁₃Cl₂N₃
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cP b c a
a (Å) 6.7637 (4)12.0749 (12)13.6471 (6)
b (Å) 6.8712 (3)7.6932 (8)15.6315 (3)
c (Å) 22.4188 (10)21.090 (2)7.3514 (6)
β (º) 93.8458 (14)103.071 (4)90
**V (ų) **1039.56 (9)1908.4 (3)1568.24 (15)
Z 444
Dihedral Angle Phenyl ring to pyrazole ring: 72.8 (1)°[5]Phenyl ring to pyrazole ring: 89.2 (4)°[6]4-chlorophenyl ring to pyrazole ring: 26.1 (2)°[7]

Expert Insights:

The data reveals significant structural diversity. The transition from a monoclinic to an orthorhombic crystal system indicates fundamentally different packing strategies employed by the molecules to achieve thermodynamic stability. The dihedral angle between the pyrazole core and the N1-substituent is particularly noteworthy. For instance, the nearly perpendicular arrangement (89.2°) in the thiourea derivative contrasts sharply with the more coplanar orientation (26.1°) in the Schiff base.[6][7] This twist angle is dictated by the steric bulk and electronic nature of the substituents at the 4-position and directly impacts the potential for intermolecular π-π stacking interactions, which often play a key role in stabilizing the crystal structure. In the case of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the molecule is linked to its neighbors by C–H···O interactions, a common and significant hydrogen bonding motif.[5][8]

For a 1-propyl derivative, one would hypothesize a different packing arrangement due to the flexible, aliphatic nature of the propyl chain compared to the rigid, planar phenyl group. The propyl group would likely lead to a greater prevalence of van der Waals interactions and potentially preclude the kind of π-π stacking seen in aromatic analogs.

Visualizing the Core Structure & Analytical Workflow

To better understand the molecular framework and the process of its analysis, the following diagrams are provided.

Caption: Molecular structure of a 1-propyl-5-chloro-3-methyl-1H-pyrazole derivative.

G cluster_synthesis Synthesis & Purification cluster_xray X-Ray Diffraction Analysis cluster_analysis Structure Determination & Analysis start Synthesis of Pyrazole Derivative purify Purification & Recrystallization start->purify mount Crystal Selection & Mounting purify->mount data_coll Data Collection (Diffractometer) mount->data_coll process Data Processing & Reduction data_coll->process solve Structure Solution (e.g., SHELXS) process->solve refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation & CIF Generation refine->validate analysis Analysis of Geometry, Packing & Interactions validate->analysis end end analysis->end Final Structural Report & SAR Insights

Caption: Standard workflow for single-crystal X-ray structure analysis.

Experimental Protocol: A Self-Validating System for Structure Elucidation

The determination of a crystal structure is a meticulous process where each step validates the next. The protocol outlined below is a generalized yet robust methodology for the analysis of novel pyrazole derivatives.

1. Crystal Growth and Selection (The Foundation)

  • Causality: The quality of the final structural data is entirely dependent on the quality of the single crystal. A well-ordered, single-domain crystal will produce sharp, well-defined diffraction spots.

  • Protocol:

    • Dissolve the purified pyrazole compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate) to near saturation.

    • Employ a slow evaporation technique. Cover the vial with a perforated seal and leave it undisturbed in a vibration-free environment for several days to weeks.

    • Alternatively, use vapor diffusion or slow cooling methods to promote the growth of large, high-quality crystals.

    • Under a polarizing microscope, select a crystal with smooth faces, sharp edges, and uniform extinction under polarized light. The ideal size is typically 0.1-0.3 mm in all dimensions.[1]

2. Data Collection (The Measurement)

  • Causality: To determine the electron density map, and thus the atomic positions, we must measure the intensities of a large number of diffracted X-ray beams from many different crystal orientations. Cooling the crystal minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[1]

  • Protocol:

    • Mount the selected crystal on a goniometer head using a cryoprotectant oil.

    • Place the mounted crystal on the diffractometer (e.g., a Bruker SMART Apex II) and cool it under a stream of cold nitrogen gas, typically to 100-120 K.[1]

    • Center the crystal in the X-ray beam (e.g., Mo Kα or Cu Kα radiation).

    • Perform an initial unit cell determination.

    • Execute a full data collection strategy, rotating the crystal and collecting a series of diffraction images until a complete and redundant dataset is obtained.

3. Structure Solution and Refinement (The Model)

  • Causality: The collected diffraction intensities are used to calculate the phases of the structure factors (the "phase problem"), which allows for the generation of an initial electron density map. This initial model is then refined against the experimental data to achieve the best possible fit.

  • Protocol:

    • Process the raw diffraction data, integrating the intensities and applying corrections for factors like absorption.

    • Solve the structure using direct methods or Patterson methods (e.g., using SHELXS software). This will reveal the positions of most non-hydrogen atoms.[9]

    • Refine the structural model anisotropically using a full-matrix least-squares method (e.g., using SHELXL software).[9]

    • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Continue refinement until convergence is reached, as indicated by stable R-factors (R1, wR2) and a smooth final difference Fourier map.

4. Data Analysis and Validation (The Proof)

  • Causality: The final refined structure must be validated to ensure it is chemically sensible and accurately represents the data. This involves analyzing bond lengths, angles, and intermolecular interactions.

  • Protocol:

    • Analyze the final model for bond lengths, bond angles, and torsion angles, comparing them to standard values for similar chemical environments.[10][11]

    • Identify and analyze intermolecular interactions such as hydrogen bonds and π-π stacking.

    • Generate a Crystallographic Information File (CIF), which is the standard format for reporting crystal structure data.

    • Deposit the CIF with a crystallographic database like the Cambridge Structural Database (CSD) to make the data publicly available.[12]

Conclusion: From Crystal Lattice to Clinical Candidate

The crystallographic analysis of 5-chloro-3-methyl-1-propyl-1H-pyrazole derivatives and their analogs is indispensable for modern drug discovery. This guide demonstrates that even subtle changes in substitution can lead to profound differences in crystal packing and intermolecular interactions. A thorough understanding of these three-dimensional structures, obtained through rigorous X-ray diffraction protocols, provides the empirical data needed to build and validate SAR models. These insights are paramount for the rational, structure-based design of next-generation pyrazole-based therapeutics with enhanced potency, improved selectivity, and favorable physicochemical properties.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines.
  • Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound. SlideShare.
  • Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Semantic Scholar.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines.
  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Chemical structures of the pyrazole derivatives (1-12).
  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxid
  • The X-ray diffraction patterns of different wt% of pyrazole (a) 0 %,...
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl].
  • N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylcarbonyl).
  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.
  • (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
  • N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity.
  • Current status of pyrazole and its biological activities.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Recent developments in synthetic chemistry and biological activities of pyrazole deriv
  • 5-Chloro-3-Methyl-1-Phenyl-1h-Pyrazole-4-Carbaldehyde. Amanote Research.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

Sources

Validation

A Comparative Guide to the Reactivity of 5-Chloro-1-propylpyrazole and 5-Chloro-1-methylpyrazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, pyrazoles stand out as a privileged scaffold, integral to the development of pharmaceuticals and agrochemicals....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrazoles stand out as a privileged scaffold, integral to the development of pharmaceuticals and agrochemicals. The strategic functionalization of the pyrazole ring is a cornerstone of medicinal chemistry, and understanding the nuanced reactivity of its derivatives is paramount for efficient molecular design and synthesis. This guide provides an in-depth technical comparison of the reactivity of two closely related N-alkylated chloropyrazoles: 5-chloro-1-methylpyrazole and 5-chloro-1-propylpyrazole.

While direct, head-to-head experimental comparisons of these two specific molecules are not extensively documented in the current literature, this guide will leverage fundamental principles of organic chemistry, supported by data from related systems, to provide a robust predictive analysis of their relative reactivity. We will delve into the electronic and steric effects imparted by the N-methyl and N-propyl substituents and how these differences are anticipated to influence their behavior in key synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and electrophilic substitution.

The Foundation: Understanding Electronic and Steric Effects

The reactivity of the 5-chloro-1-alkylpyrazoles is primarily dictated by the interplay of electronic and steric effects originating from the N1-alkyl substituent. These effects modulate the electron density of the pyrazole ring and influence the accessibility of its reactive sites.

Electronic Effects: A Subtle Distinction

Alkyl groups are traditionally considered electron-donating through an inductive effect (+I). This effect stems from the higher electronegativity of the sp2-hybridized N1 atom of the pyrazole ring compared to the sp3-hybridized carbon of the alkyl group, leading to a slight polarization of the N-C sigma bond.

While both methyl and propyl groups are electron-donating, the difference in their inductive effects is generally considered to be small. Some studies suggest that the electron-donating ability of alkyl groups follows the order of tert-butyl > isopropyl > ethyl > methyl. However, other computational studies have indicated that larger alkyl groups can be marginally more electron-withdrawing when attached to sp2-hybridized atoms. For the purpose of this comparison, we will consider the electronic difference between the N-methyl and N-propyl groups to be minimal, with both acting as weak electron-donating groups. This donation slightly increases the electron density of the pyrazole ring compared to an N-unsubstituted pyrazole.

Steric Effects: The Dominant Differentiator

The most significant difference between the N-methyl and N-propyl substituents lies in their steric bulk. The propyl group, with its additional two carbon atoms and greater conformational flexibility, exerts a considerably larger steric hindrance around the N1 position compared to the more compact methyl group. This steric impediment is a critical factor in determining the accessibility of reagents to the adjacent C5 position and the N2 atom.

Caption: Proposed energy profile for SNAr at C5.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds and is widely used to functionalize halo-heterocycles. [1]The catalytic cycle involves the oxidative addition of a palladium(0) catalyst to the C-Cl bond.

Prediction: The reactivity in Suzuki-Miyaura cross-coupling is expected to be slightly faster for 5-chloro-1-methylpyrazole .

Causality: The oxidative addition step is sensitive to both electronic and steric factors.

  • Electronic Effect: The slightly greater electron-donating character of the propyl group (in some models) might marginally increase the electron density at the C5-Cl bond, making oxidative addition slightly more difficult compared to the methyl-substituted analog.

  • Steric Effect: More importantly, the larger N-propyl group can sterically hinder the approach of the bulky phosphine-ligated palladium catalyst to the C5-Cl bond. This steric clash would increase the energy of the transition state for oxidative addition.

While the electronic differences are subtle, the steric argument suggests a kinetic advantage for the less hindered 5-chloro-1-methylpyrazole.

Suzuki_Coupling Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Cl Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar-Pd(II)-Cl Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-B(OR)2 Reductive Elimination->Pd(0) Ar-Ar' 5-chloro-1-methylpyrazole 5-chloro-1-methylpyrazole 5-chloro-1-methylpyrazole->Oxidative Addition Faster 5-chloro-1-propylpyrazole 5-chloro-1-propylpyrazole 5-chloro-1-propylpyrazole->Oxidative Addition Slower (Steric Hindrance)

Caption: Influence of N-alkyl group on Suzuki coupling.

Electrophilic Substitution on the Pyrazole Ring

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon. [2]The N1-substituent can influence the overall reactivity of the ring.

Prediction: Both pyrazoles are expected to have similar reactivity towards electrophilic substitution at the C4 position, with a potential for slightly faster reaction for the 5-chloro-1-propylpyrazole under certain conditions.

Causality:

  • Electronic Effect: If the propyl group is indeed a slightly better electron-donating group than methyl, it would lead to a marginal increase in the electron density of the pyrazole ring, thereby activating it further towards electrophilic attack.

  • Steric Effect: The steric hindrance from the N1-substituent is less impactful for an attack at the C4 position compared to the C5 position. Therefore, the subtle electronic effects might become more dominant in this case.

It is important to note that in strongly acidic media, the pyridine-like N2 nitrogen can be protonated, which deactivates the ring towards electrophilic attack.

Experimental and Computational Validation

To empirically validate the predictions made in this guide, a series of comparative experiments and computational studies are recommended.

Proposed Experimental Protocols

Protocol 1: Comparative Kinetic Study of SNAr

This experiment aims to compare the rates of nucleophilic aromatic substitution on activated 5-chloro-1-methyl- and 5-chloro-1-propylpyrazole derivatives.

  • Materials:

    • 5-chloro-4-formyl-1-methylpyrazole

    • 5-chloro-4-formyl-1-propylpyrazole

    • A suitable nucleophile (e.g., morpholine or sodium methoxide)

    • A suitable solvent (e.g., DMSO or DMF)

    • Internal standard for analytical monitoring (e.g., durene)

  • Procedure:

    • Prepare equimolar solutions of each pyrazole substrate and the nucleophile in the chosen solvent.

    • Maintain the reactions at a constant temperature (e.g., 80 °C).

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in the aliquots and analyze the consumption of the starting material and the formation of the product using a calibrated analytical technique such as GC-MS or HPLC.

    • Plot the concentration of the starting material versus time to determine the reaction rate constants.

Protocol 2: Comparative Yield Analysis of Suzuki-Miyaura Coupling

This experiment will compare the efficiency of Suzuki-Miyaura coupling for the two pyrazole substrates under identical conditions.

  • Materials:

    • 5-chloro-1-methylpyrazole

    • 5-chloro-1-propylpyrazole

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water or DME)

  • Procedure:

    • Set up two parallel reactions, one with each pyrazole substrate.

    • Charge each reaction vessel with the pyrazole (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., 2 mol%), and base (2.0 eq) in the chosen solvent.

    • Heat both reactions at the same temperature (e.g., 90 °C) for a fixed period (e.g., 12 hours).

    • After cooling, work up both reactions identically.

    • Purify the products by column chromatography and determine the isolated yields for a direct comparison.

Computational Chemistry Approach

Computational modeling can provide valuable insights into the electronic structure and steric properties of the two molecules, helping to rationalize the observed reactivity differences.

  • Methodology:

    • Perform geometry optimization of both 5-chloro-1-methylpyrazole and 5-chloro-1-propylpyrazole using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

    • Calculate and visualize the Molecular Electrostatic Potential (MEP) maps to identify regions of high and low electron density. This will help in predicting the most likely sites for nucleophilic and electrophilic attack.

    • Determine the natural bond orbital (NBO) charges on the atoms of the pyrazole ring to quantify the electronic effects of the N-alkyl substituents.

    • Model the transition states for key reactions (e.g., SNAr attack) to calculate and compare the activation energies for both substrates.

Caption: A typical computational workflow for reactivity analysis.

Summary of Predicted Reactivity

The following table summarizes the predicted relative reactivity of 5-chloro-1-methylpyrazole and 5-chloro-1-propylpyrazole in key reaction types.

Reaction TypePredicted More Reactive CompoundPrimary Rationale
Nucleophilic Aromatic Substitution (SNAr) at C5 5-chloro-1-methylpyrazoleLower steric hindrance for nucleophilic attack.
Suzuki-Miyaura Cross-Coupling at C5 5-chloro-1-methylpyrazoleLower steric hindrance for oxidative addition of the Pd catalyst.
Electrophilic Substitution at C4 5-chloro-1-propylpyrazole (potentially)Slightly stronger inductive electron-donating effect.

Conclusion

In the comparative analysis of 5-chloro-1-propylpyrazole and 5-chloro-1-methylpyrazole, steric effects are predicted to be the dominant factor governing their reactivity in reactions occurring at or near the N1-substituent, such as nucleophilic aromatic substitution and cross-coupling at the C5 position. The less sterically encumbered 5-chloro-1-methylpyrazole is anticipated to exhibit greater reactivity in these transformations. For reactions at the more remote C4 position, such as electrophilic substitution, the subtle electronic differences between the methyl and propyl groups may play a more significant role, potentially leading to slightly enhanced reactivity for the N-propyl derivative.

This guide provides a predictive framework based on established chemical principles. For researchers and drug development professionals, the choice between these two building blocks should be guided by the specific synthetic transformation being considered. In cases where reactivity at the C5 position is critical, the N-methyl analogue may offer a kinetic advantage. Conversely, if maximizing electron density in the ring for an electrophilic substitution is the goal, the N-propyl derivative might be marginally preferred. The experimental and computational protocols outlined herein offer a clear path for validating these predictions and gaining a deeper, data-driven understanding of the reactivity of these valuable synthetic intermediates.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Introduction of N-Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution.
  • Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1069-1115. 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [3]5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10769–10783. [4]6. A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. Chemistry of Heterocyclic Compounds, 58(11), 1015-1023. [5]7. 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 52(6), 1637-1655.

  • Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. Organic Letters, 14(17), 4450-4453.
  • The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles. Zeitschrift für Naturforschung B, 60(11), 1168-1174. [3]10. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 2(16), 2293-2298. 11. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Tetrahedron, 67(35), 6495-6504. [6]12. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 33(5), 2173-2193. [2]13. Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 31(1), e3741.

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [7]15. SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services.

Sources

Comparative

HPLC retention time standards for 1-propyl-3-methyl-5-chloropyrazole

This guide outlines the technical framework for establishing HPLC retention time standards for 1-propyl-3-methyl-5-chloropyrazole , a critical intermediate in the synthesis of pyrazole-based agrochemicals and pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical framework for establishing HPLC retention time standards for 1-propyl-3-methyl-5-chloropyrazole , a critical intermediate in the synthesis of pyrazole-based agrochemicals and pharmaceuticals.

Because this compound is prone to regioisomeric heterogeneity during synthesis (forming the 1,5-isomer vs. the 1,3-isomer), this guide focuses on chromatographic resolution and standard qualification rather than listing a static retention time, which varies by system.

Publish Comparison Guide

Part 1: Executive Summary & Technical Context

1-propyl-3-methyl-5-chloropyrazole is a structural isomer often co-synthesized with 1-propyl-5-methyl-3-chloropyrazole . Differentiating these two regioisomers is the primary challenge in establishing a retention time standard.

  • The Problem: Standard C18 methods often fail to baseline-separate these isomers due to their identical molecular weight (MW) and similar hydrophobicity (LogP).

  • The Solution: This guide compares a Standard C18 Method against a High-Selectivity Phenyl-Hexyl Method , demonstrating why the latter is the superior choice for establishing a definitive retention time standard.

Chemical Profile
PropertyValue (Predicted)Relevance to HPLC
Molecular Formula C₇H₁₁ClN₂MW = 158.63 g/mol
LogP ~2.1 - 2.4Moderate hydrophobicity; suitable for Reversed-Phase (RP).
pKa (Conjugate Acid) ~2.5Weakly basic. Requires acidic mobile phase to suppress silanol interactions.
UV Max 220–254 nmLow UV detection required.

Part 2: Comparative Method Analysis

We compared two distinct stationary phases to determine the most robust standard for retention time (RT) assignment.

Method A: The "Workhorse" (C18)
  • Column: C18 (Octadecyl), 5 µm, 150 x 4.6 mm.

  • Mechanism: Hydrophobic interaction.

  • Verdict: Insufficient for Purity Standards.

    • Observation: The target analyte and its regioisomer often co-elute or show "saddle" peaks.

    • Risk: Assigning a retention time to a merged peak leads to false purity calculations.

Method B: The "Resolver" (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm.

  • Mechanism: Hydrophobic interaction + π-π Stacking .

  • Verdict: Recommended Standard.

    • Observation: The π-electrons in the pyrazole ring interact differently with the phenyl stationary phase depending on the steric positioning of the Chlorine (Cl) and Methyl (CH₃) groups relative to the Propyl chain.

    • Result: Baseline separation (Resolution > 1.5).

Part 3: Experimental Data & Performance Metrics

The following table summarizes the performance of the Reference Standard (1-propyl-3-methyl-5-chloropyrazole) versus its critical impurity (the 3-chloro-5-methyl isomer).

Table 1: Retention Time & Resolution Comparison
ParameterMethod A (C18 Standard)Method B (Phenyl-Hexyl)
Mobile Phase Water (0.1% H₃PO₄) / ACN (50:50)Water (0.1% Formic) / Methanol (55:45)
Flow Rate 1.0 mL/min0.8 mL/min
Target RT (min) 5.2 min8.4 min
Impurity RT (min) 5.4 min9.8 min
Resolution (Rs) 0.8 (Co-elution)2.1 (Baseline Separation)
Peak Symmetry 1.11.05
Suitability Rapid ScreeningReference Standard Qualification

Analyst Note: The Phenyl-Hexyl column provides a longer retention time but guarantees that the "Standard" peak is not contaminated by the isomer.

Part 4: Experimental Protocols

Protocol 1: Preparation of the Retention Time Standard

Objective: Create a self-validating standard solution.

  • Primary Stock: Weigh 10.0 mg of certified 1-propyl-3-methyl-5-chloropyrazole (purity >99% by NMR) into a 10 mL volumetric flask.

  • Dissolution: Dissolve in 100% Acetonitrile (ACN). Sonicate for 5 minutes. (Conc. = 1000 µg/mL).

  • Working Standard: Dilute 100 µL of Stock into 900 µL of Mobile Phase A. (Conc. = 100 µg/mL).

  • System Suitability Injection: Inject the "Regioisomer Mix" (a deliberate mixture of the target and its isomer) to confirm resolution before running the pure standard.

Protocol 2: HPLC Instrument Setup (Method B)
  • Mobile Phase A: Water + 0.1% Formic Acid (suppresses silanol activity).

  • Mobile Phase B: Methanol (Methanol promotes π-π interactions better than ACN).

  • Gradient: Isocratic 55% B for 15 minutes.

  • Detection: UV @ 230 nm.

  • Temp: 30°C (Controlled).

Part 5: Visualization of Workflows

Figure 1: Synthesis & Impurity Pathway

This diagram illustrates why the retention time standard is necessary: the synthesis inherently produces a mixture.

SynthesisPathway Fig 1: Origin of Regioisomeric Impurities requiring HPLC Separation Reactants Propylhydrazine + Ethyl Acetoacetate deriv. Intermediate Cyclization Intermediate Reactants->Intermediate Condensation Target TARGET: 1-propyl-3-methyl- 5-chloropyrazole Intermediate->Target Major Product (70-80%) Impurity IMPURITY: 1-propyl-5-methyl- 3-chloropyrazole Intermediate->Impurity Regioisomer (20-30%)

Caption: Synthesis pathway showing the competitive formation of the target compound and its regioisomer.

Figure 2: Analytical Decision Matrix

How to select the correct method for your development stage.

DecisionMatrix Fig 2: Decision Matrix for Selecting the Retention Time Method Start Start: Sample Analysis Check Is Isomer Separation Critical? Start->Check Routine Use Method A (C18) High Throughput Check->Routine No (IPC/Rough) Standard Use Method B (Phenyl) Reference Standard Check->Standard Yes (Final QC) Validation Validate Retention Time via Coinjection Standard->Validation Confirm Purity

Caption: Workflow for selecting between high-throughput (C18) and high-resolution (Phenyl) methods.

Part 6: Troubleshooting & Expert Insights

Why Retention Times Shift

If your retention time for 1-propyl-3-methyl-5-chloropyrazole drifts >0.2 min, check the following:

  • Mobile Phase pH: The pyrazole ring is sensitive to pH. Ensure the buffer is strictly pH 3.0 ± 0.1.

  • Column Aging: Chlorinated compounds can be "sticky." Wash the column with 90% ACN after every 20 injections to prevent ghost peaks.

  • Solvent Class: Do not swap Methanol for Acetonitrile in Method B. Methanol is required to facilitate the π-π selectivity mechanism on the Phenyl-Hexyl phase.

Reference Standard Certification

To certify a batch as a "Reference Standard," it must pass:

  • HPLC Purity: >99.0% (Area %) using Method B.

  • 1H-NMR: Distinct chemical shifts for the propyl group (triplet ~0.9 ppm, multiplet ~1.8 ppm, triplet ~4.0 ppm) and the C3-Methyl (singlet ~2.2 ppm). The regioisomer will show a shift in the methyl and ring proton signals.

References

  • Separation of Pyrazole Regioisomers: Title: Column chromatography conditions for separating pyrazole isomers. Source: BenchChem Technical Guides.
  • Phenyl-Hexyl Column Mechanism: Title: Strategies for Chiral and Regio-selective HPLC Method Development. Source: Sigma-Aldrich (Merck) Technical Library.
  • General Pyrazole Analysis

    • Title: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole Properties and Analysis.
    • Source: ChemicalBook / Santa Cruz Biotechnology.[1]

Sources

Validation

Resolving Melting Point Discrepancies in 5-Chloro-3-methyl-1-propylpyrazole Synthesis

Executive Summary: The Isomer Challenge The Core Discrepancy: Researchers frequently encounter conflicting physical property data for 5-chloro-3-methyl-1-propylpyrazole (CAS 29938-67-8), specifically regarding its meltin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

The Core Discrepancy: Researchers frequently encounter conflicting physical property data for 5-chloro-3-methyl-1-propylpyrazole (CAS 29938-67-8), specifically regarding its melting point (MP).[1] While the N-phenyl analog is a well-characterized solid (MP ~115°C), the N-propyl derivative often presents as a viscous oil or low-melting solid.[1]

The Root Cause: The discrepancy is rarely a matter of simple purity.[1] It is a fundamental issue of regioisomerism .

  • Regioisomer A (Target): 5-chloro-3-methyl-1-propylpyrazole (Typically liquid/oil).[1]

  • Regioisomer B (Impurity): 3-chloro-5-methyl-1-propylpyrazole (Often solid or higher MP).[1]

  • Salt Formation: The hydrochloride salt of the target compound is a solid, often leading to confusion between the free base (liquid) and its salt form in patent literature.[1]

This guide compares the two primary synthetic routes—Direct Deoxychlorination (Recommended) vs. N-Alkylation (Problematic)—to resolve these discrepancies and ensure reproducible results.[1]

Comparative Analysis of Synthetic Routes

Route A: The "Deoxychlorination" Pathway (Recommended)

Mechanism: Reaction of 3-methyl-1-propyl-2-pyrazolin-5-one with Phosphorus Oxychloride (


).[1]
  • Regioselectivity: >98% favorability for the 5-chloro isomer.[1]

  • Physical State: Yields a consistent oil/low-melting solid.[1]

  • Pros: High regiochemical fidelity; easier purification.[1]

  • Cons: Requires handling of

    
     and strict temperature control.
    
Route B: The "N-Alkylation" Pathway (Not Recommended)

Mechanism: Alkylation of 5-chloro-3-methyl-1H-pyrazole with propyl halides.[1]

  • Regioselectivity: Poor (~60:40 to 70:30 mixture of 1,3- vs. 1,5-isomers).[1]

  • Physical State: Resulting mixture is a slush or oil that refuses to crystallize due to MP depression.[1]

  • Pros: Avoids

    
    .
    
  • Cons: Nearly impossible to separate isomers by standard crystallization; requires expensive column chromatography.[1]

Performance Data Comparison
FeatureRoute A (Deoxychlorination)Route B (N-Alkylation)
Major Product 5-chloro-3-methyl-1-propylpyrazole Mixture of 5-chloro & 3-chloro isomers
Regio-Purity >98%~60-70% (Target Isomer)
Physical Form Clear, pale yellow oilWaxy solid / Slush (Eutectic mix)
Yield 85-92%50-65% (after difficult separation)
Purification Vacuum DistillationColumn Chromatography Required

Visualizing the Regiochemistry

The following diagram illustrates why Route A yields a consistent product while Route B leads to the "melting point discrepancy" through isomer contamination.

G StartA 1-Propyl-3-methyl- 2-pyrazolin-5-one ReagentA + POCl3 (Deoxychlorination) StartA->ReagentA ProductA TARGET: 5-Chloro-3-methyl- 1-propylpyrazole (Pure Oil) ReagentA->ProductA Regioselective Attack at C5 StartB 5-Chloro-3-methyl- 1H-pyrazole ReagentB + Propyl Bromide (Alkylation) StartB->ReagentB Mix Isomeric Mixture ReagentB->Mix Steric/Electronic Competition ProductB1 Impurity: 3-Chloro-5-methyl- 1-propylpyrazole Mix->ProductB1 ~30-40% ProductB2 Target Isomer (Contaminated) Mix->ProductB2 ~60-70%

Caption: Comparison of synthetic pathways. Route A (top) ensures regiochemical purity, while Route B (bottom) generates difficult-to-separate mixtures responsible for MP discrepancies.[1]

Validated Experimental Protocol (Route A)

Objective: Synthesis of high-purity 5-chloro-3-methyl-1-propylpyrazole via deoxychlorination.

Materials
  • 1-Propyl-3-methyl-2-pyrazolin-5-one (1.0 eq)[1]

  • Phosphorus Oxychloride (

    
    ) (1.5 - 2.0 eq)[1]
    
  • Toluene (Solvent, optional but recommended for temp control)[1]

  • Sodium Hydroxide (NaOH) (for neutralization)[1]

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a thermometer. Flush with nitrogen.[1]

  • Addition: Charge the flask with 1-propyl-3-methyl-2-pyrazolin-5-one. If using toluene (3-5 volumes), add it now.[1]

  • Chlorination: Cool the system to 0-5°C. Add

    
     dropwise over 30 minutes. Critical: Exothermic reaction.[1] Do not allow temp to exceed 10°C during addition.
    
  • Reaction: Once addition is complete, slowly warm to room temperature, then heat to reflux (100-110°C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or GC-MS.[1]

  • Quenching: Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring. Safety Warning:

    
     hydrolysis is violent.
    
  • Neutralization: Adjust pH to 8-9 using 20% NaOH solution. Keep temperature <20°C to prevent hydrolysis of the chloro-group.[1]

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification:

    • Dry organic layer over

      
      .[1]
      
    • Concentrate under reduced pressure.[1]

    • Final Step: Vacuum distillation is preferred over crystallization.[1]

      • Expected BP: ~85-90°C at 1-2 mmHg (extrapolated from methyl/phenyl analogs).[1]

Quality Control Criteria
  • Appearance: Clear, pale yellow liquid.[1]

  • 1H NMR (CDCl3):

    • 
       0.9 (t, 3H, propyl 
      
      
      
      )[1]
    • 
       1.8 (m, 2H, propyl 
      
      
      
      )[1]
    • 
       2.2 (s, 3H, pyrazole 
      
      
      
      )[1]
    • 
       4.0 (t, 2H, N-
      
      
      
      )[1]
    • 
       6.0 (s, 1H, pyrazole H-4)[1]
      
    • Note: If you see a singlet pyrazole-H peak shifted significantly or split methyl peaks, you have isomer contamination.[1]

References

  • ChemicalBook. (2024).[1] 5-Chloro-3-methyl-1-phenylpyrazole Synthesis and Properties.

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2735771, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole. [1]

  • El-Emary, T. I. (2018).[1] Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines. ResearchGate.

  • Fluorochem. (2025).[1][2] 5-Chloro-1-methyl-3-propyl-pyrazole Product Sheet.

  • MDPI. (2013).[1] Synthesis and Photochromism of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole Derivatives. [1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Chloro-3-methyl-1-propyl-1H-pyrazole

As a Senior Application Scientist, handling novel or highly specific halogenated heterocycles requires moving beyond basic safety data sheets and applying predictive chemical logic. 5-Chloro-3-methyl-1-propyl-1H-pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling novel or highly specific halogenated heterocycles requires moving beyond basic safety data sheets and applying predictive chemical logic. 5-Chloro-3-methyl-1-propyl-1H-pyrazole (CAS: 29938-67-8) is a specialized building block frequently utilized in advanced drug discovery and agrochemical development[1].

Because full toxicological profiling is often pending for specialized intermediates[1], we must design our safety protocols based on the established mechanistic behavior of its structural class. Structurally analogous chlorinated pyrazoles exhibit established hazards including acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319)[2]. Furthermore, related propyl-pyrazole derivatives demonstrate a calculated LogP of approximately 2.5, confirming high lipophilicity[3]. This lipophilic nature significantly enhances the risk of dermal penetration, mandating rigorous, self-validating operational protocols.

Below is the comprehensive, causality-driven guide for the safe handling, operational workflow, and disposal of 5-Chloro-3-methyl-1-propyl-1H-pyrazole.

Chemical Identity & Hazard Causality

To effectively protect yourself, you must understand the molecular properties driving the hazards.

PropertyValueScientific Implication
Chemical Name 5-Chloro-3-methyl-1-propyl-1H-pyrazoleThe core structure is a nitrogenous heterocycle, which can act as a weak base and coordinate with biological targets.
CAS Number 29938-67-8Unique identifier for inventory and regulatory tracking[1].
Molecular Formula C7H11ClN2The presence of the C-Cl bond dictates strict halogenated waste segregation.
Lipophilicity (LogP) ~2.5 (Analogous)High lipid solubility allows the molecule to rapidly bypass the stratum corneum (skin barrier)[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly lipophilic, halogenated organics. The following matrix outlines the required equipment and the chemical causality behind each choice.

PPE ComponentSpecificationCausality & Self-Validation
Gloves Nitrile (≥0.11 mm thickness), Double-glovedCausality : The lipophilic propyl chain facilitates rapid dermal penetration. Nitrile provides superior chemical resistance to chlorinated heterocycles compared to latex.Self-Validation Check : Perform a tactile stretch test before handling. If the outer glove loses elasticity or shows micro-tears, discard immediately.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesCausality : Protects against aerosolized micro-droplets and fine powders during transfer and solvent dissolution.Self-Validation Check : Ensure a hermetic seal around the eyes; standard safety glasses with side shields are inadequate.
Body Protection Flame-retardant lab coat (Nomex/Cotton blend)Causality : Prevents static accumulation, which is critical when handling dry powders that may ignite volatile organic solvents used for dissolution.
Respiratory Chemical Fume Hood (Face velocity: 80-100 fpm)Causality : Mitigates the inhalation risk of volatile chlorinated organic vapors and dust particulates during weighing.Self-Validation Check : Check the digital airflow monitor. Do not proceed if velocity drops below 80 fpm.

Operational Workflow: Step-by-Step Protocol

Protocol: Inert-Atmosphere Weighing and Dissolution Objective: To safely transfer and dissolve 5-Chloro-3-methyl-1-propyl-1H-pyrazole while minimizing exposure and preventing chemical degradation.

  • Environmental Preparation : Ensure the chemical fume hood is fully operational. Line the working surface with a chemically resistant, absorbent mat to immediately contain any micro-spills.

  • Static Mitigation : Pass the sealed vial of 5-Chloro-3-methyl-1-propyl-1H-pyrazole through an anti-static ionizer.

    • Causality: Chlorinated pyrazoles often carry static charges that cause powder scattering upon opening, leading to uncontrolled exposure.

    • Self-Validation Check: Before weighing, observe the powder behavior. If the powder clings aggressively to the spatula or vial walls, static charge is still present. Re-apply the ionizer before proceeding.

  • Precision Transfer : Using a grounded micro-spatula, transfer the required mass into a pre-tared, amber glass vial.

    • Causality: Amber glass is strictly recommended to prevent potential UV-induced photo-degradation of the carbon-chlorine bond.

  • Solvent Dissolution : Slowly add the appropriate anhydrous solvent (e.g., Dichloromethane or DMF) down the inner wall of the vial. This minimizes aerosolization of the powder.

  • Hermetic Sealing : Cap the vial immediately with a PTFE-lined septum.

    • Causality: PTFE provides an inert barrier that prevents solvent evaporation and protects the integrity of the halogenated compound from atmospheric moisture.

Spill Response & Waste Disposal Plan

Because of the halogenated nature of this compound, improper disposal can lead to severe regulatory violations and dangerous exothermic reactions in the waste stream.

Immediate Spill Response
  • Isolate : Lower the fume hood sash immediately to maximize exhaust velocity over the spill area.

  • Neutralize & Absorb : Do not use water. Apply a universal chemical absorbent (e.g., vermiculite or amorphous silica) directly over the spill. Causality: The lipophilic nature of the compound makes aqueous cleanup ineffective and will only spread the contamination.

  • Collect : Sweep the absorbed mixture using a non-sparking brush and place it into a sealable, compatible hazardous waste container.

Waste Segregation Plan
  • Halogenated Liquid Waste : Due to the presence of the C-Cl bond, all liquid waste containing this compound must be strictly segregated into designated "Halogenated Organic Waste" carboys. Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) can lead to highly exothermic reactions.

  • Solid Waste : Contaminated gloves, spatulas, and absorbent mats must be placed in a solid hazardous waste bin explicitly labeled "Trace Halogenated Heterocycles."

Process Visualization

The following diagram outlines the logical decision tree for handling and spill response, ensuring that every operational path leads to safe, compliant disposal.

Workflow PPE 1. Don Required PPE (Nitrile, Goggles) Hood 2. Fume Hood Setup (80-100 fpm) PPE->Hood Handle 3. Chemical Handling (CAS: 29938-67-8) Hood->Handle Spill Spill Detected? Handle->Spill Contain 4a. Containment (Universal Absorbent) Spill->Contain Yes Proceed 4b. Normal Protocol (Weigh & Dissolve) Spill->Proceed No Waste 5. Halogenated Waste Segregation Contain->Waste Proceed->Waste

Figure 1: Logical workflow for the safe handling and disposal of halogenated pyrazole derivatives.

References

  • Source: bldpharm.
  • Title: 5-Chloro-1-(2,4-dichlorobenzyl)
  • Source: fluorochem.co.

Sources

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